11-O-Methylpseurotin A
Descripción
Propiedades
Fórmula molecular |
C22H25NO8 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
(5S,8S,9R)-8-benzoyl-2-[(1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/t14-,15-,19+,21+,22+/m0/s1 |
Clave InChI |
SLYDIPAXCVVRNY-BVCQXIBHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling 11-O-Methylpseurotin A: A Fungal Metabolite from Aspergillus fumigatus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure.[1] First isolated from Aspergillus fumigatus, this compound has garnered scientific interest due to its specific biological activity.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, biological activity, and potential mechanisms of action of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₈ | [4] |
| Molecular Weight | 445.46 g/mol | [4] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol | [2] |
| Purity | >95.0% by HPLC | [2] |
| Storage | Store at -20°C | [2] |
Discovery and Isolation from Aspergillus fumigatus
This compound was identified as a natural product from a marine-derived strain of Aspergillus fumigatus.[3] While quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, the production of the related compound, Pseurotin A, has been shown to be influenced by culture conditions, such as zinc concentration, and genetic modifications of the producing strain.[5]
Experimental Protocol: Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from Aspergillus fumigatus culture.
1. Fungal Fermentation:
-
Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with a pure culture of Aspergillus fumigatus.
-
Incubation: Incubate the culture for 7-14 days at 28°C with shaking (150 rpm) to allow for fungal growth and secondary metabolite production.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelium with methanol, followed by partitioning the methanol extract with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol) to fractionate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol in water).
-
Purity Analysis: Analyze the purified compound for purity using analytical HPLC coupled with a UV detector.
4. Structure Elucidation:
-
Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the yeast Saccharomyces cerevisiae.[] The Hof1 protein is a key regulator of cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[5][7] This selective activity suggests that this compound may target pathways related to cell division and cytokinesis.
Experimental Protocol: Saccharomyces cerevisiae Deletion Strain Bioassay
This protocol describes a method for screening the activity of this compound against a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.
1. Strain and Culture Preparation:
-
Use a Saccharomyces cerevisiae strain with a confirmed deletion of the HOF1 gene (e.g., from the Yeast Knockout Collection) and its corresponding wild-type parent strain (e.g., BY4741).
-
Grow yeast strains in appropriate liquid medium (e.g., YPD) overnight at 30°C with shaking.
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Prepare a 96-well microtiter plate with serial dilutions of this compound in liquid medium. Include a solvent control (e.g., DMSO) and a no-drug control.
-
Adjust the overnight yeast cultures to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.
-
Inoculate each well of the microtiter plate with the yeast suspension.
-
Incubate the plate at 30°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits yeast growth.
3. Spot Assay (Qualitative Growth Inhibition):
-
Prepare agar (B569324) plates (e.g., YPD agar) containing different concentrations of this compound and a control plate with solvent only.
-
Prepare serial dilutions of the overnight yeast cultures (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 5 µL of each dilution onto the agar plates.
-
Incubate the plates at 30°C for 2-3 days and observe for differences in growth between the wild-type and the hof1Δ strain.
Potential Signaling Pathway Interactions
While direct studies on the interaction of this compound with mammalian signaling pathways are limited, research on related pseurotins provides valuable insights into potential mechanisms of action, particularly concerning anti-inflammatory effects.
Inhibition of the JAK/STAT Pathway
Studies have shown that natural pseurotins, specifically Pseurotin A and Pseurotin D, can inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[8] This inhibition was associated with the downregulation of STAT3 phosphorylation.[8] Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of this critical signaling cascade.
Potential Modulation of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is another central regulator of inflammation. Many natural products with anti-inflammatory properties have been shown to inhibit NF-κB activation.[9][10] Although direct evidence for the effect of this compound on this pathway is currently unavailable, its potential anti-inflammatory activity, inferred from the activity of other pseurotins, suggests that the NF-κB pathway is a relevant target for future investigation.
Biosynthesis of this compound
This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[3] The core structure is assembled by the hybrid enzyme PsoA. A series of tailoring enzymes, including oxidases and methyltransferases encoded by the pso gene cluster, then modify this core to generate the diverse array of pseurotin derivatives.[2][11] The biosynthesis of Pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of Pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position, catalyzed by a specific O-methyltransferase using S-adenosyl methionine (SAM) as the methyl donor.[3]
Conclusion and Future Directions
This compound, a metabolite from Aspergillus fumigatus, presents an interesting profile with its selective activity against a Saccharomyces cerevisiae strain deficient in the cytokinesis-related protein Hof1. While its direct effects on mammalian cells are yet to be fully elucidated, the known anti-inflammatory properties of the pseurotin family, particularly their ability to inhibit the JAK/STAT pathway, suggest a promising avenue for future research. Further investigation is warranted to determine the precise molecular targets of this compound, to explore its potential effects on other key inflammatory pathways such as NF-κB, and to optimize its production from fungal sources. Such studies will be crucial in evaluating the therapeutic potential of this intriguing natural product.
References
- 1. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A septin-Hof1 scaffold at the yeast bud neck binds and organizes actin cables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliancegenome.org [alliancegenome.org]
- 8. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Source and Isolation of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure. First identified from a marine-derived strain of Aspergillus fumigatus and also found in Sporothrix species, this compound has garnered scientific interest due to its selective biological activity. Notably, this compound has been shown to selectively inhibit a Hof1 deletion strain of the yeast Saccharomyces cerevisiae, suggesting a specific mode of action related to cell cycle regulation and cytokinesis. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and structural elucidation of this compound, aimed at researchers and professionals in natural product chemistry, microbiology, and drug discovery.
Natural Sources and Co-Metabolites
This compound is a naturally occurring compound produced by specific filamentous fungi. The primary documented sources are:
-
Aspergillus fumigatus : A marine-derived strain of this ubiquitous fungus is a known producer of this compound. A. fumigatus is a rich source of diverse bioactive secondary metabolites.
-
Sporothrix sp. [1]: This genus of fungi is another identified natural source of the compound.
During the fermentation and extraction process, this compound is often isolated alongside other structurally related pseurotin analogues. The major co-metabolite found is Pseurotin A , the direct biosynthetic precursor to this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Molecular Weight | 445.46 g/mol |
| Appearance | White Solid |
| Solubility | Soluble in DMSO, Ethanol, and Methanol[1] |
| Storage Conditions | Store at -20°C[1] |
| Purity (by HPLC) | >95.0%[1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | 170.2 | |
| 3 | 118.9 | |
| 4 | 168.1 | |
| 5 | 88.1 | 4.65 (s) |
| 6 | 172.9 | |
| 8 | 104.2 | |
| 9 | 85.1 | 5.40 (s) |
| 10' | 75.2 | 4.45 (d, 8.5) |
| 11' | 82.1 | 3.55 (dq, 8.5, 6.5) |
| 12' | 126.1 | 5.60 (dd, 15.5, 6.5) |
| 13' | 134.2 | 5.85 (dq, 15.5, 6.5) |
| 14' | 20.8 | 2.10 (m) |
| 15' | 14.1 | 0.95 (t, 7.5) |
| 3-CH₃ | 9.8 | 2.05 (s) |
| 11'-OCH₃ | 57.9 | 3.30 (s) |
| Benzoyl-C=O | 195.2 | |
| Benzoyl-C1'' | 135.9 | |
| Benzoyl-C2'',6'' | 129.2 | 7.95 (d, 7.5) |
| Benzoyl-C3'',5'' | 128.8 | 7.50 (t, 7.5) |
| Benzoyl-C4'' | 133.5 | 7.65 (t, 7.5) |
Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.
Fungal Fermentation
-
Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions: The fermentation is carried out in a fermenter at a controlled temperature (e.g., 24-28°C) with aeration and agitation for a period of several days (e.g., 7-14 days) to allow for the production of secondary metabolites.
Extraction of Secondary Metabolites
-
Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, using a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Bioassay-Guided Fractionation: Fractions are tested for their biological activity (e.g., using a yeast halo assay with a hof1Δ strain of S. cerevisiae) to identify the fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve high-resolution separation of the individual compounds.
Structure Elucidation
The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.
Visualizations
Experimental Workflow
Proposed Signaling Pathway
References
The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A and the Pseurotin Family
For: Researchers, scientists, and drug development professionals.
Executive Summary
Pseurotins are a class of fungal secondary metabolites exhibiting a range of significant biological activities. Characterized by a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, this family of natural products is biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of the pseurotin (B1257602) family, with a particular focus on 11-O-methylpseurotin A, a derivative isolated from marine-derived Aspergillus fumigatus.[1] While the biosynthetic pathway to the precursor, pseurotin A, has been substantially elucidated through genetic and biochemical studies, the final O-methylation step to yield this compound remains an intriguing open question in the field. This document details the enzymatic machinery, the genetic architecture of the pso gene cluster, and the experimental methodologies employed to unravel this complex biosynthetic network.
The Pseurotin Biosynthetic Gene Cluster (pso)
The biosynthesis of the pseurotin core structure is orchestrated by a set of genes, collectively known as the pso cluster, primarily identified in Aspergillus fumigatus.[2][3] The cluster encodes a central hybrid PKS-NRPS enzyme, PsoA, along with a suite of tailoring enzymes responsible for the intricate structural modifications that lead to the diverse members of the pseurotin family.[3][4]
Key Enzymes and Their Functions
The functions of the key enzymes in the pseurotin biosynthetic pathway have been elucidated through systematic gene deletion and in vitro characterization.[3][5]
| Gene | Enzyme | Function | Reference(s) |
| psoA | PsoA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS); responsible for the synthesis of the core 1-oxa-7-azaspiro[6][6]non-2-ene-4,6-dione skeleton from a polyketide chain and phenylalanine. | [2][3] |
| psoB | PsoB | Putative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring. | [1] |
| psoC | PsoC | S-adenosylmethionine (SAM)-dependent O-methyltransferase; specifically methylates the C-8 hydroxyl group. | [1][4] |
| psoD | PsoD | Cytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) group to a benzoyl moiety at C-17. | [1][4] |
| psoE | PsoE | Glutathione S-transferase (GST)-like enzyme; catalyzes the trans to cis isomerization of the C13 olefin. | [3][4] |
| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase; performs C-methylation on the polyketide backbone and subsequent stereospecific epoxidation at C10-C11. Notably, the gene for PsoF is located outside the main pso cluster. | [3][4][5] |
| psoG | PsoG | Hypothetical protein of unknown function. | [1] |
The Biosynthetic Pathway to Pseurotin A
The biosynthesis of pseurotin A is a complex, multi-step process beginning with the synthesis of the precursor azaspirene (B1251222) by PsoA.[3][7] A series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, are then carried out by the tailoring enzymes of the pso cluster to yield pseurotin A.[3] The proposed pathway is depicted below.
The Final Step: Biosynthesis of this compound
The enzymatic transformation of pseurotin A to this compound represents a knowledge gap in the field.[1] The O-methyltransferase PsoC has been shown to be specific for the C-8 hydroxyl group, indicating that a different methyltransferase is responsible for the methylation at C-11.[1]
Hypotheses for the 11-O-Methyltransferase
Several hypotheses have been proposed for the identity of the elusive 11-O-methyltransferase:[1]
-
A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating pseurotin A.
-
An Uncharacterized Cluster Gene: There may be an uncharacterized or distantly located gene associated with the pso cluster that encodes the specific 11-O-methyltransferase.
-
A Cryptic Methyltransferase within the Known Pso Enzymes: It is possible, though less likely, that one of the known Pso enzymes possesses a yet uncharacterized, secondary methyltransferase activity.
The Pseurotin Family: A Diverse Array of Bioactive Molecules
The combinatorial nature of the pseurotin biosynthesis pathway, involving promiscuous tailoring enzymes and spontaneous chemical rearrangements, leads to the generation of a diverse family of related natural products.[3][5] Besides pseurotin A and this compound, other notable members include:
-
Azaspirene: An early precursor in the pathway.[3]
-
Synerazol: An epoxidated intermediate with antifungal activity.[3]
-
Pseurotin D: A constitutional isomer of pseurotin A, formed through an alternative spontaneous hydrolysis of the synerazol epoxide.[4]
-
Fluorinated Pseurotins: Novel fluorinated analogs can be produced through directed biosynthesis by feeding fluorophenylalanine to the culture.[7]
Experimental Protocols
The elucidation of the pseurotin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide generalized protocols for key experiments.
Gene Knockout in Aspergillus fumigatus
This protocol is based on high-throughput gene replacement methodologies and can be adapted for targeted deletion of genes within the pso cluster.[8][9]
References
- 1. A Modified Recombineering Protocol for the Genetic Manipulation of Gene Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseurotin A1 | C22H25NO8 | CID 139587414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseurotin A | C22H25NO8 | CID 9845622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Elucidation of pseurotin biosynthetic pathway points to trans-acting C-methyltransferase: generation of chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Gene Replacement in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) class of natural products, characterized by a unique spirocyclic γ-lactam core. First isolated from a marine-derived strain of Aspergillus fumigatus, this compound has garnered scientific interest due to its selective bioactivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, along with a discussion of its mechanism of action, primarily focusing on its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae. This document aims to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Its chemical identity is well-established through various spectroscopic and analytical techniques.
| Identifier | Value |
| CAS Number | 956904-34-0[1][2] |
| Molecular Formula | C23H27NO8[2] |
| Molecular Weight | 445.46 g/mol [2] |
| Canonical SMILES | CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC[] |
| InChI Key | BSXLPZRKEPWAAT-CHZVKGAWSA-N[] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While some properties have been experimentally determined, others are predicted based on its structure.
| Property | Value | Notes |
| Appearance | White solid[1] | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 720.4 ± 60.0 °C at 760 mmHg | Predicted value.[] |
| Density | 1.34 ± 0.1 g/cm³ at 20°C | Predicted value.[] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol.[1][][4] | Limited solubility in water.[5] |
| Storage | Store as a solid at -20°C.[1] Store stock solutions in DMSO at -80°C.[5] | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton skeleton of the molecule.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 2 | 172.5 | - |
| 3 | 107.9 | - |
| 4 | 195.6 | - |
| 5 | 89.1 | - |
| 6 | 172.5 | - |
| 7 | - | - |
| 8 | 107.9 | - |
| 9 | 78.1 | 4.87 (s) |
| 10 | 82.1 | 3.55 (dq, 8.5, 6.5) |
| 11 | 126.1 | 5.60 (dd, 15.5, 6.5) |
| 12 | 134.2 | 5.85 (dq, 15.5, 6.5) |
| 13 | 20.8 | 2.10 (m) |
| 14 | 14.1 | 0.95 (t, 7.5) |
| 3-CH₃ | 9.8 | 2.05 (s) |
| 11'-OCH₃ | 57.9 | 3.30 (s) |
| Benzoyl-C=O | 195.2 | - |
| Benzoyl-C1'' | 135.9 | - |
| Benzoyl-C2'',6'' | 129.2 | 7.95 (d, 7.5) |
| Benzoyl-C3'',5'' | 128.8 | 7.50 (t, 7.5) |
| Benzoyl-C4'' | 133.5 | 7.65 (t, 7.5) |
Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry
High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of this compound. The molecular formula of C23H27NO8 was confirmed by HRESIMS.
Infrared Spectroscopy
-
O-H stretching: around 3400 cm⁻¹ (for the hydroxyl groups)
-
C-H stretching: around 3000-2850 cm⁻¹ (for alkyl and alkenyl C-H bonds)
-
C=O stretching: around 1700-1650 cm⁻¹ (for the ketone and lactam carbonyls)
-
C=C stretching: around 1650-1600 cm⁻¹ (for the alkene and aromatic ring)
-
C-O stretching: around 1250-1050 cm⁻¹ (for the ether and ester-like functionalities)
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[6] Hof1 (Homolog of Cdc Fifteen) is an F-BAR protein that plays a crucial role in cytokinesis, the final step of cell division in yeast.[7][8]
The Role of Hof1 in Cytokinesis
Hof1 is involved in the coordination of actomyosin (B1167339) ring contraction and septum formation.[9][10] It localizes to the bud neck and is involved in the regulation of septin ring dynamics.[8][9] The protein contains multiple domains that allow it to interact with various components of the cytokinetic machinery, including septins and the myosin-II heavy chain, Myo1.[9]
Synthetic Lethality Screening
This compound was identified through a synthetic lethality screen. This approach uses yeast strains with deletions in specific genes to identify compounds that are lethal only in the absence of that gene product. The selective toxicity of this compound to the hof1Δ strain suggests that it may inhibit a pathway that becomes essential for survival when Hof1 is absent.[7] While this points to a functional relationship, it does not definitively prove direct inhibition of Hof1 by the compound.
Biosynthesis
This compound is a natural product biosynthesized by the fungus Aspergillus fumigatus. It is a member of the pseurotin family, which are hybrid polyketide-nonribosomal peptide natural products. The core scaffold of pseurotins is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The biosynthesis of the immediate precursor, pseurotin A, has been studied, and it is proposed that this compound is formed via a final O-methylation step of pseurotin A, catalyzed by a specific O-methyltransferase.[11]
Experimental Protocols
Isolation of this compound from Aspergillus fumigatus
The following is a general protocol for the isolation of this compound based on bioassay-guided fractionation.
-
Fermentation: Culture the marine-derived Aspergillus fumigatus in a suitable liquid medium at an appropriate temperature and agitation for a period sufficient to allow for the production of secondary metabolites.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Concentrate the organic extract under reduced pressure.
-
Fractionation: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) and elute with a solvent gradient of increasing polarity.
-
Bioassay-Guided Isolation: Test the resulting fractions for their inhibitory activity against the Saccharomyces cerevisiae hof1Δ strain using a yeast halo assay.
-
Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and structure of the purified compound using spectroscopic methods such as NMR and mass spectrometry.
Yeast Halo Assay for Screening
This protocol describes a high-throughput version of the yeast halo assay used to screen for compounds with activity against specific yeast strains.
-
Yeast Culture Preparation: Grow the desired Saccharomyces cerevisiae strains (e.g., wild-type and hof1Δ) in appropriate liquid medium to saturation.
-
Seeding Plates: Mix a standardized inoculum of the yeast culture with molten agar (B569324) medium and pour into single-well plates to create a uniform lawn of yeast.
-
Compound Application: Use a 384-pin tool to transfer a small volume (e.g., ~200 nL) of compound solutions from stock plates onto the surface of the seeded agar plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) until a lawn of yeast growth is visible.
-
Data Acquisition and Analysis: A clear zone of no growth (a "halo") will form around the pins where the compound is inhibitory. The size of the halo can be quantified using a plate reader in absorbance mode. Compare the halo sizes between the wild-type and mutant strains to identify selective inhibitors.
MTT Cytotoxicity Assay
This protocol can be used to assess the general cytotoxicity of this compound against mammalian cell lines.
-
Cell Seeding: Seed a mammalian cell line (e.g., a cancer cell line) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a fascinating fungal metabolite with a well-defined chemical structure and selective biological activity. Its ability to inhibit the growth of a Saccharomyces cerevisiae strain lacking the essential cytokinesis protein Hof1 makes it a valuable tool for chemical genetics and for studying the intricate processes of cell division. The detailed information on its chemical and physical properties, along with the provided experimental protocols, will aid researchers in further exploring the therapeutic potential and molecular mechanisms of this and related natural products. Future research should focus on the definitive identification of its direct molecular target(s) and the exploration of its activity in other biological systems.
References
- 1. This compound|956904-34-0|MSDS [dcchemicals.com]
- 2. 11α-Hydroxy-17α-methyl testosterone [webbook.nist.gov]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. mt.com [mt.com]
- 6. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. FTIR [terpconnect.umd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Mechanism of Action of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] While the broader family of pseurotins has been investigated for various biological activities, the primary and most selectively reported mechanism of action for this compound is its potent and specific inhibition of a Hof1 deletion strain (hof1Δ) of Saccharomyces cerevisiae.[2] Hof1 is a crucial F-BAR protein involved in the regulation of cytokinesis, the final stage of cell division.[3] This guide provides an in-depth analysis of the known mechanism of action of this compound, focusing on its genetic interaction with HOF1 and the resulting impact on yeast cell division. This document will also detail the experimental protocols used to identify this activity and present the current understanding of the associated cellular pathways. It is important to note that while this guide will touch upon broader cellular processes like protein glycosylation and endoplasmic reticulum (ER) stress, direct evidence linking this compound to these mechanisms is not available in the current body of literature.
Introduction
This compound is a structurally complex natural product that has emerged as a valuable tool for chemical genetics.[4] Its discovery was facilitated by bioassay-guided fractionation, a testament to the power of this strategy in identifying novel bioactive compounds.[1] The most significant finding to date is its selective lethality against yeast strains lacking the HOF1 gene, suggesting a specific mode of action related to the cellular processes governed by the Hof1 protein.[2]
Core Mechanism of Action: Targeting the Hof1 Pathway in Yeast
The central mechanism of action of this compound, as elucidated by genetic screening, is its synthetic lethality with the deletion of the HOF1 gene in Saccharomyces cerevisiae.[2]
The Role of Hof1 in Yeast Cytokinesis
Hof1 is a multifaceted protein that plays a critical role in orchestrating the final steps of cell division.[5] Its functions include:
-
Regulation of the Actomyosin (B1167339) Ring: Hof1 is involved in modulating the stability and contraction of the actomyosin ring, a structure essential for pinching the cell membrane to separate the mother and daughter cells.[3]
-
Septum Formation: It is implicated in coupling the actomyosin system to the formation of the primary septum, a chitinous cell wall structure that forms at the division site.[6][7]
-
Septin Ring Dynamics: Hof1 influences the reorganization of the septin collar into a double ring, a necessary step for proper cytokinesis.[8][9]
Deletion of the HOF1 gene leads to defects in these processes, resulting in a temperature-sensitive phenotype and impaired cell separation.[6]
Synthetic Lethality with hof1Δ
The selective inhibition of the hof1Δ mutant by this compound suggests that the compound targets a pathway that becomes essential for survival in the absence of Hof1. This could imply that this compound inhibits a protein or process that functions in parallel to Hof1 or compensates for its loss. When this compensatory pathway is inhibited by the compound in a cell already lacking Hof1, the result is cell death.
Quantitative Biological Activity Data
The following table summarizes the known biological activity of this compound.
| Compound | Assay | Organism/Model | Result |
| This compound | Yeast Halo Assay / Survival Assay | Saccharomyces cerevisiae (hof1Δ mutant) | Selective inhibition and decreased survival[2] |
Potential Downstream Effects and Areas for Future Research
Protein Glycosylation and ER Stress
Currently, there is no direct evidence from the provided search results to suggest that this compound is a direct inhibitor of protein glycosylation or that it primarily functions by inducing ER stress. However, these are plausible areas for future investigation. Disruption of cytokinesis and cell cycle progression can lead to cellular stress, which may secondarily activate the unfolded protein response and ER stress pathways. Further research is required to explore these potential connections.
Experimental Protocols
The primary method used to identify the selective activity of this compound was the yeast halo assay.
Protocol: Yeast Halo Assay for Bioactive Compounds
This protocol is a generalized procedure for a high-throughput yeast halo assay.[10][11][12]
1. Preparation of Yeast Plates:
- A lawn of the desired yeast strain (e.g., wild-type and hof1ΔS. cerevisiae) is prepared by seeding the yeast in a suitable solid medium (e.g., YPD agar).
2. Compound Application:
- A sterile filter paper disc is impregnated with a known concentration of this compound.
- Alternatively, for high-throughput screening, a pin tool is used to deliver a small volume (e.g., ~200 nL) of the compound solution from a stock plate onto the surface of the agar.[10]
3. Incubation:
- The plates are incubated at an appropriate temperature (e.g., 30°C) for a sufficient period to allow for yeast growth (typically 24-48 hours).
4. Observation and Quantification:
- The compound diffuses from the point of application into the agar, creating a concentration gradient.
- If the compound is cytotoxic or cytostatic, a clear zone of growth inhibition (a "halo") will form around the point of application.
- The diameter of the halo is proportional to the potency of the compound against the specific yeast strain. This can be measured manually or quantified using a plate reader in absorbance mode for high-throughput applications.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the yeast halo assay.
Signaling Pathway
Caption: Putative mechanism involving Hof1 in yeast cytokinesis.
Conclusion
The primary, well-documented mechanism of action of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. This points to a specific interaction with the cellular machinery of cytokinesis. While the precise molecular target of this compound remains to be elucidated, its unique activity profile makes it a valuable chemical probe for studying the intricate processes of cell division. Further research is warranted to identify its direct binding partner and to investigate potential secondary effects on other cellular pathways, such as protein glycosylation and ER stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 4. Mechanisms of cytokinesis in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of the F-BAR protein Hof1 drives septin ring splitting in budding yeast [ideas.repec.org]
- 9. Phosphorylation of the F-BAR protein Hof1 drives septin ring splitting in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accelerating the discovery of biologically active small molecules using a high-throughput yeast halo assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accelerating the Discovery of Biologically Active Small Molecules Using a High-Throughput Yeast Halo Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Synthetic Lethal Interaction: A Technical Guide to the Selective Inhibition of the Hof1 Deletion Strain by 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective inhibitory action of 11-O-Methylpseurotin A against a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene. This interaction suggests a synthetic lethal relationship, presenting a promising avenue for the development of novel antifungal therapeutics and chemical probes to dissect the intricacies of fungal cytokinesis. This document details the current understanding of Hof1's role in cell division, outlines detailed protocols for key experimental validations, and presents signaling pathways and experimental workflows in standardized visual formats. While direct biochemical evidence of inhibition is yet to be established, this guide offers a foundational framework for researchers aiming to elucidate the precise mechanism of action of this compound.
Introduction
This compound is a fungal metabolite that has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene[1][2]. This observation points to a synthetic lethal interaction, where the loss of Hof1 function sensitizes the yeast to the effects of the compound. Hof1 is a crucial regulator of cytokinesis, the final stage of cell division, playing a key role in the coordination of actomyosin (B1167339) ring constriction and septum formation[3][4][5]. The selective nature of this inhibition suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1.
The validation of this compound as a direct inhibitor of Hof1 is currently at a genetic level, based on screening assays[2]. Further biochemical and cellular studies are required to determine if the compound directly binds to and inhibits Hof1 or if it targets another component of a parallel or compensatory pathway. This guide provides the necessary theoretical background and detailed experimental protocols to facilitate further investigation into this promising compound.
Data Presentation: Quantifying the Selective Inhibition
To date, specific quantitative data such as IC50 values for the differential inhibition of wild-type versus hof1Δ strains by this compound have not been extensively published. The following tables provide a structured template for researchers to populate with experimentally determined data.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) and IC50 Values
| Yeast Strain | Compound | MIC (µg/mL) | IC50 (µg/mL) |
| Wild-Type (e.g., BY4741) | This compound | Data to be determined | Data to be determined |
| hof1Δ | This compound | Data to be determined | Data to be determined |
| Wild-Type (e.g., BY4741) | Control Compound (e.g., Fluconazole) | Data to be determined | Data to be determined |
| hof1Δ | Control Compound (e.g., Fluconazole) | Data to be determined | Data to be determined |
Table 2: Growth Inhibition Percentage at a Fixed Concentration of this compound
| Yeast Strain | Compound Concentration (µg/mL) | Growth Inhibition (%) |
| Wild-Type (e.g., BY4741) | Specify concentration | Data to be determined |
| hof1Δ | Specify concentration | Data to be determined |
Signaling Pathways and Molecular Interactions
Hof1 is a key node in the complex regulatory network governing cytokinesis in yeast. Its function is tightly controlled by phosphorylation events orchestrated by the Mitotic Exit Network (MEN), a crucial signaling cascade for the termination of mitosis and initiation of cell division[1][6][7].
dot
Caption: Hof1 regulation by the Mitotic Exit Network (MEN) in cytokinesis.
Experimental Protocols
Yeast Growth Inhibition Assays
This assay is a rapid and effective method for visually assessing the selective inhibition of the hof1Δ strain.
-
Materials:
-
Yeast strains: Wild-type (WT) and hof1Δ mutant.
-
YPD agar (B569324) plates.
-
Sterile toothpicks or inoculation loops.
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile filter paper discs.
-
Sterile top agar (YPD with 0.7% agar).
-
-
Protocol:
-
Grow overnight cultures of WT and hof1Δ yeast strains in liquid YPD medium at 30°C.
-
Dilute the overnight cultures to an OD600 of 0.1.
-
Add 100 µL of the diluted yeast culture to 3 mL of molten top agar (cooled to ~45°C), mix gently, and pour evenly over the surface of a YPD agar plate. Allow the top agar to solidify.
-
Impregnate sterile filter paper discs with a known amount of this compound stock solution (e.g., 5 µL of 1 mg/mL). As a control, use a disc with DMSO only.
-
Carefully place the discs onto the center of the solidified yeast lawns.
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the diameter of the zone of growth inhibition (halo) around the discs. A significantly larger halo on the hof1Δ plate compared to the WT plate indicates selective inhibition.
-
dot
Caption: Workflow for the yeast halo assay.
This method allows for the precise determination of the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Yeast strains: WT and hof1Δ.
-
Liquid YPD medium.
-
This compound stock solution.
-
Sterile 96-well microplates.
-
Microplate reader capable of measuring OD600 and shaking.
-
-
Protocol:
-
Prepare overnight cultures of WT and hof1Δ strains.
-
Dilute the cultures to a starting OD600 of 0.05 in fresh YPD medium.
-
In a 96-well plate, prepare a serial dilution of this compound in YPD medium. Include wells with no compound (growth control) and medium only (blank).
-
Add the diluted yeast cultures to the wells containing the compound dilutions. The final volume in each well should be 200 µL.
-
Incubate the plate at 30°C with continuous shaking in a microplate reader.
-
Measure the OD600 of each well every 30-60 minutes for 24-48 hours.
-
After incubation, plot the final OD600 values against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each strain.
-
In Vitro Binding Assays
To determine if this compound directly interacts with the Hof1 protein, in vitro binding assays are essential. This requires purified recombinant Hof1 protein.
-
Protocol Outline:
-
Clone the full-length HOF1 coding sequence into an expression vector with an affinity tag (e.g., 6xHis or GST).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.
-
Lyse the bacterial cells and clarify the lysate by centrifugation.
-
Purify the recombinant Hof1 protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein or glutathione (B108866) resin for GST-tagged protein).
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
-
Verify the purity and identity of the protein by SDS-PAGE and Western blotting.
-
SPR can be used to measure the binding affinity and kinetics of the interaction between this compound and purified Hof1.
-
Protocol Outline:
-
Immobilize the purified Hof1 protein onto a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Protocol Outline:
-
Place the purified Hof1 protein in the sample cell of the calorimeter.
-
Place a solution of this compound in the injection syringe.
-
Perform a series of injections of the compound into the protein solution.
-
Measure the heat evolved or absorbed during each injection.
-
Integrate the heat signals and plot them against the molar ratio of the compound to the protein.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
dot
Caption: Workflow to validate direct binding of this compound to Hof1.
Conclusion and Future Directions
The selective inhibition of the hof1Δ yeast strain by this compound represents a significant finding with potential implications for antifungal drug development and the study of cytokinesis. While the current evidence is based on genetic screening, this technical guide provides the necessary framework and detailed protocols for the next crucial steps in validating this compound's mechanism of action.
Future research should focus on:
-
Quantitative Characterization: Generating robust quantitative data on the selective inhibition using the protocols outlined in this guide.
-
Direct Target Identification: Unequivocally determining if Hof1 is the direct target of this compound through in vitro binding assays.
-
Mechanism of Action Studies: If direct binding is confirmed, further studies will be needed to elucidate how the compound inhibits Hof1 function. If Hof1 is not the direct target, efforts should be directed towards identifying the actual molecular target, which is synthetically lethal with HOF1 deletion.
-
In Vivo Efficacy: Exploring the antifungal potential of this compound in models of fungal infection.
By systematically addressing these research questions, the scientific community can fully unlock the potential of this compound as both a valuable research tool and a lead compound for novel therapeutic strategies.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.12. Growth Inhibition Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Unveiling the Cytokinetic Perturbation of 11-O-Methylpseurotin A in Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a fungal metabolite derived from pseurotin (B1257602) A, has emerged as a molecule of interest for its specific biological activity in the model organism Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on yeast, with a particular focus on its selective inhibitory action against a mutant strain deficient in the HOF1 gene. This observation strongly suggests an interference with the critical cellular process of cytokinesis. This document synthesizes the available data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the proposed mechanism and experimental workflows to facilitate further research and drug development efforts.
Introduction
Saccharomyces cerevisiae, a powerful model for eukaryotic cell biology, serves as an invaluable tool for elucidating the mechanism of action of novel bioactive compounds. This compound, a derivative of the fungal metabolite pseurotin A, has been identified through bioassay-guided fractionation as a compound that selectively inhibits the growth of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene (hof1Δ)[1]. The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division, where it is involved in the contraction of the actomyosin (B1167339) ring[1]. The selective growth inhibition of the hof1Δ mutant suggests that this compound may target a pathway or protein that becomes essential for viability in the absence of Hof1, a concept known as synthetic lethality. This guide delves into the known biological activities, experimental methodologies to characterize its effects, and the hypothesized mechanism of action of this compound in S. cerevisiae.
Quantitative Data Summary
Publicly available quantitative data on the bioactivity of this compound in Saccharomyces cerevisiae is currently limited. The primary reported activity is the selective inhibition of a hof1Δ mutant strain, identified through a yeast halo assay. While specific IC50 or MIC values are not widely reported in the peer-reviewed literature, the observable difference in the zone of inhibition between the mutant and wild-type strains provides a qualitative measure of its selective potency.
| Compound | Target Organism/Strain | Assay Type | Observed Effect | Citation(s) |
| This compound | Saccharomyces cerevisiae (hof1Δ mutant) | Yeast Halo Assay / Survival Assay | Selective inhibition and decreased survival | [1] |
| This compound | Saccharomyces cerevisiae (Wild-Type) | Yeast Halo Assay | Minimal to no growth inhibition at concentrations effective against hof1Δ | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound in Saccharomyces cerevisiae. These protocols are based on established methods for antifungal susceptibility testing and yeast-based assays.
Yeast Halo Assay for Selective Growth Inhibition
This protocol is designed to qualitatively and semi-quantitatively assess the selective growth inhibition of this compound against a hof1Δ mutant strain compared to a wild-type S. cerevisiae strain.
Materials:
-
Wild-type Saccharomyces cerevisiae strain (e.g., BY4741)
-
hof1Δ mutant Saccharomyces cerevisiae strain
-
Yeast extract Peptone Dextrose (YPD) agar (B569324) plates
-
YPD liquid medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (30°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: a. Inoculate single colonies of both wild-type and hof1Δ strains into separate tubes containing 5 mL of YPD liquid medium. b. Incubate overnight at 30°C with shaking (200 rpm) until the cultures reach saturation. c. Dilute the overnight cultures in fresh YPD medium and continue to grow to mid-log phase (OD600 ≈ 0.5-0.8). d. Adjust the cell density of each culture with sterile saline or PBS to a 0.5 McFarland standard.
-
Plate Preparation: a. Prepare a lawn of yeast on YPD agar plates by spreading 100 µL of the adjusted cell suspension evenly across the surface of the plate. Use separate plates for the wild-type and hof1Δ strains. b. Allow the plates to dry for 15-20 minutes in a sterile environment.
-
Compound Application: a. Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions to test a range of concentrations. b. Aseptically apply 10 µL of each concentration of this compound solution onto separate sterile filter paper discs. As a negative control, apply 10 µL of sterile DMSO to a disc. c. Carefully place the impregnated discs onto the surface of the yeast-seeded agar plates.
-
Incubation and Analysis: a. Incubate the plates at 30°C for 24-48 hours. b. After incubation, measure the diameter of the zone of growth inhibition (halo) around each disc in millimeters. c. Compare the halo sizes for the wild-type and hof1Δ strains at each concentration of this compound. A significantly larger halo for the hof1Δ strain indicates selective inhibition.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound that inhibits the visible growth of S. cerevisiae.
Materials:
-
Saccharomyces cerevisiae strain of interest (e.g., hof1Δ)
-
YPD liquid medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (30°C)
-
Multichannel pipette
Procedure:
-
Compound Preparation: a. Prepare a 2x concentrated stock solution of this compound in YPD medium from a high-concentration DMSO stock. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity. b. Perform a serial two-fold dilution of the 2x compound stock solution across a 96-well plate, with each well containing 100 µL.
-
Inoculum Preparation: a. Grow an overnight culture of the yeast strain in YPD medium. b. Dilute the culture in fresh YPD medium to a final concentration of approximately 5 x 10^5 cells/mL.
-
Assay Setup: a. Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing the serially diluted compound, bringing the total volume to 200 µL and the compound concentrations to 1x. b. Include a positive control well (yeast inoculum with no compound) and a negative control well (medium only).
-
Incubation and MIC Determination: a. Incubate the plate at 30°C for 24-48 hours. b. The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration in the first well that shows a significant reduction in OD600 compared to the positive control.
Signaling Pathways and Mechanisms of Action
The selective inhibition of the hof1Δ mutant by this compound provides a strong clue to its mechanism of action. Hof1 is a crucial protein for the completion of cytokinesis. Its absence leads to defects in cell separation. The fact that this compound is significantly more toxic to cells lacking HOF1 suggests that the compound may inhibit a parallel pathway or a protein that becomes essential for cytokinesis when Hof1 is not present. This genetic interaction is termed "synthetic lethality."
References
11-O-Methylpseurotin A: A Fungal Secondary Metabolite with Cell Cycle Inhibitory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure. Produced by fungal species such as Aspergillus fumigatus, this compound is a methylated derivative of the more extensively studied pseurotin A.[1][2] Its biosynthesis originates from a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with the final methylation step at the C-11 position being a key modification.[1][2] While in vivo efficacy data is limited, this compound has demonstrated selective inhibitory activity against a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to cell cycle control and cytokinesis.[3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activity, and detailed experimental protocols relevant to its study.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have played a crucial role in drug discovery. The pseurotin family, first isolated in the 1970s, has garnered significant interest due to their wide range of biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This compound is a naturally occurring analog of pseurotin A, distinguished by the presence of a methyl group at the C-11 oxygen. This modification, while seemingly minor, can have a significant impact on the molecule's biological activity and properties. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in natural product chemistry, mycology, and drug development.
Biosynthesis
The biosynthesis of this compound is intrinsically linked to that of its precursor, pseurotin A. The core scaffold is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, encoded within the pso gene cluster.[2][4] A series of tailoring enzymes, including oxidases and methyltransferases also encoded in this cluster, modify the initial product to generate the diverse family of pseurotin derivatives.[2]
The formation of this compound is believed to be a late-stage modification of pseurotin A. This proposed final step involves the O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by an O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[1] However, the specific O-methyltransferase responsible for this transformation has not yet been definitively identified and is not part of the currently known pso gene cluster.[2]
Biological Activity and Mechanism of Action
Selective Inhibition of Yeast Hof1 Deletion Strain
The most prominent reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[3] The Hof1 protein is an F-BAR domain-containing protein that plays a crucial role in cytokinesis.[5][6] It is involved in the regulation of the actomyosin (B1167339) ring dynamics and the formation of the primary septum, which are essential for cell division in yeast.[][8] The selective activity against the hof1Δ strain suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1, thereby pointing to a potential role in cell cycle regulation.
Antiseizure Activity Screening
In a larval zebrafish model utilizing pentylenetetrazole (PTZ) to induce seizure-like behavior, this compound was found to be inactive.[3] This is in contrast to its parent compound, pseurotin A, which has shown some activity in similar models. This highlights that the C-11 methylation significantly alters the bioactivity profile of the pseurotin scaffold.
Potential Modulation of STAT Signaling Pathway
While direct evidence for this compound is lacking, its parent compounds, pseurotin A and D, have been shown to inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] The STAT pathway is a critical signaling cascade involved in immune responses, cell proliferation, and apoptosis. Pseurotins A and D were found to inhibit the phosphorylation of STAT3. Given the structural similarity, it is plausible that this compound may also interact with this pathway, although this requires experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. signosisinc.com [signosisinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Spectroscopic and Mechanistic Insights into 11-O-Methylpseurotin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite 11-O-Methylpseurotin A. It includes tabulated Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a proposed signaling pathway diagram illustrating its potential mechanism of action in Saccharomyces cerevisiae. This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| 3-CH₃ | 2.05 | s | |
| 11'-OCH₃ | 3.30 | s | |
| 11' | 3.55 | dq | 8.5, 6.5 |
| 12' | 5.60 | dd | 15.5, 6.5 |
| 13' | 5.85 | dq | 15.5, 6.5 |
| 14' | 2.10 | m | |
| 15' | 0.95 | t | 7.5 |
| Benzoyl-C2'',6'' | 7.95 | d | 7.5 |
| Benzoyl-C3'',5'' | 7.50 | t | 7.5 |
| Benzoyl-C4'' | 7.65 | t | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) |
| 2 | 170.1 |
| 3-CH₃ | 9.8 |
| 11'-OCH₃ | 57.9 |
| 11' | 82.1 |
| 12' | 126.1 |
| 13' | 134.2 |
| 14' | 20.8 |
| 15' | 14.1 |
| Benzoyl-C=O | 195.2 |
| Benzoyl-C1'' | 135.9 |
| Benzoyl-C2'',6'' | 129.2 |
| Benzoyl-C3'',5'' | 128.8 |
| Benzoyl-C4'' | 133.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of this compound. While a specific experimental value for this compound is not publicly available, analysis of the closely related Pseurotin A provides insight into the expected fragmentation patterns. For Pseurotin A, characteristic transitions are observed at m/z 432 > 316 and 432 > 348.[1][2]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Pseurotin A
| Compound | Retention Time (min) | Transitions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pseurotin A | 3.95 | 432 > 316 | 30 | 10 |
| 432 > 348 | 15 | 10 |
Experimental Protocols
The following sections detail generalized but comprehensive methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fungal secondary metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly employed. Electrospray ionization (ESI) is a typical ionization method for this class of compounds.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is often used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive or negative ESI mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.
Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal culture.
References
Methodological & Application
Application Notes and Protocols for 11-O-Methylpseurotin A Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. Accurate preparation of stock solutions is a critical first step for ensuring the reproducibility and reliability of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Handling Data
All relevant quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][2] |
| Molecular Weight | 445.46 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol | [3][4] |
| Storage (Solid) | Store at -20°C, protected from light and moisture | [3] |
| Storage (DMSO Stock) | Store at -80°C in aliquots | |
| CAS Number | 956904-34-0 | [1][2] |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves).
-
Handling: Handle the solid compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Hazard Information: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste materials according to institutional and local environmental regulations.
Preparation of a 10 mM Stock Solution in Anhydrous DMSO
A 10 mM stock solution is a common starting concentration for further dilutions in various biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7% purity)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation of Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM × Volume (mL) × 445.46 ( g/mol ) / 1000
-
Example for 1 mL: Mass = 10 × 1 × 445.46 / 1000 = 4.45 mg
-
-
Weighing: Carefully weigh the calculated amount of the compound using an analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution briefly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1% to 0.5%[4]. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods.
Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Caption: Pseurotins can inhibit inflammatory responses by targeting the JAK/STAT and NF-κB pathways.
References
Protocol for Using 11-O-Methylpseurotin A in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] Pseurotins have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[3][4] this compound is a derivative of Pseurotin A and is known to selectively inhibit a Hof1 deletion strain in yeast, suggesting a potential role in cell cycle regulation.[2] This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, with a focus on assessing its cytotoxic and anti-inflammatory effects, as well as its impact on key signaling pathways such as mTOR and NF-κB.
While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for similar compounds and offer a robust framework for its investigation. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₈ | [1] |
| Molecular Weight | 445.46 g/mol | [1] |
| Appearance | Solid Powder | [5] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [5] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM × 1 mL × 445.46 g/mol = 4.45 mg
-
-
Dissolve the powder in the appropriate volume of anhydrous DMSO.[1]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C.[2]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low level, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1]
-
Prepare working solutions fresh for each experiment.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Anti-Inflammatory Activity Assessment
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4] Include a negative control (no LPS) and a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[4]
Protocol 4: Analysis of mTOR Signaling Pathway by Western Blot
Objective: To investigate the effect of this compound on the mTOR signaling pathway.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[7]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[8]
Protocol 5: Analysis of NF-κB Nuclear Translocation by Immunofluorescence
Objective: To assess the effect of this compound on the nuclear translocation of NF-κB.
Materials:
-
Cell line of interest grown on coverslips in 24-well plates
-
This compound working solutions
-
LPS or other appropriate stimulus
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound followed by stimulation with LPS to induce NF-κB activation.[9]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them.
-
Blocking and Staining: Block non-specific binding and incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.[3]
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Postulated inhibitory effect of this compound on the mTOR signaling pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-O-Methylpseurotin A in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1] While research on this compound is in its early stages, its structural similarity to other well-studied pseurotins, such as Pseurotin A and D, suggests a potential for a range of biological activities.[2] These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound, drawing upon the known activities of its analogs and providing detailed protocols for relevant cell-based assays.
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][3] The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may have a specific mechanism of action related to cell cycle control.[1][4] Based on the activities of related pseurotins, potential areas of investigation for this compound include anticancer, anti-inflammatory, and anti-osteoclastogenesis effects.[2] Pseurotin A and D have been shown to modulate key signaling pathways, including the JAK/STAT and NF-κB pathways.[5]
Data Presentation: Quantitative Data Summary for Pseurotin Analogs
Due to the limited availability of quantitative data for this compound, the following table summarizes the reported in vitro efficacy of its analogs, Pseurotin A and D. These values can serve as a valuable reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| n-Butanol extract of A. fumigatus (containing pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [2] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified (PCSK9 secretion inhibition) | 1.2 µM | [2] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of this compound solutions for in vitro experiments.[1]
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or appropriate aqueous buffer
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] Sonication may be used to aid dissolution, but avoid heating.[1]
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -80°C for long-term storage.[1]
-
-
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution to the final working concentration in the appropriate cell culture medium.
-
It is critical to maintain a final DMSO concentration of <0.5% in the culture medium to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the potential cytotoxicity of this compound against a chosen cell line.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, HepG2, MCF-7)
-
96-well plates
-
Complete growth medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Positive control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Include a positive control.[5]
-
Incubation: Incubate the plate for 24-48 hours.[5]
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 3: LPS-Induced Cytokine Release in Macrophages (Anti-inflammatory Assay)
This protocol is for screening the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[5]
Materials:
-
RAW 264.7 macrophages
-
96-well plates
-
Complete growth medium
-
This compound working solutions
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kit for TNF-α and/or IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[5]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.[5]
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[5]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[5]
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on key signaling proteins, such as those in the JAK/STAT and NF-κB pathways.[2][5]
Materials:
-
Cells of interest
-
6-well plates
-
This compound working solutions
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Postulated inhibition of inflammatory signaling pathways.
References
Application Notes and Protocols: Antifungal Activity Assay for 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While its parent compound, pseurotin A, has been studied for its antibiotic and antifungal properties, primarily through the inhibition of chitin (B13524) synthase, comprehensive data on the broad-spectrum antifungal activity of this compound is currently limited in publicly available literature.[1] The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the disruption of cytokinesis.[1]
These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the minimum inhibitory concentration (MIC), fungistatic or fungicidal activity, and the rate of fungal killing.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of pathogenic fungi. For illustrative purposes, the following table summarizes the available data for the parent compound, pseurotin A. Researchers are encouraged to use the protocols provided herein to generate specific data for this compound.
Table 1: Summary of Antifungal and Enzyme Inhibitory Activity for Pseurotin A
| Compound | Target Organism/Enzyme | Assay Type | Result |
| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL[1] |
| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |
| Pseurotin A | Chitin Synthase (Coprinus cinereus) | Enzyme Inhibition (IC₅₀) | 81 µM[2] |
| 8-O-Demethylpseurotin A | Chitin Synthase (Coprinus cinereus) | Enzyme Inhibition (IC₅₀) | 192 µM[2] |
Proposed Mechanism of Action
While the precise antifungal mechanism of this compound is not fully elucidated, its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene suggests a potential mode of action involving the disruption of cytokinesis.[1] Hof1 is a protein crucial for the regulation of the actomyosin (B1167339) ring contraction during cell division.[1] Interference with this process could lead to failed cell separation and subsequent cell death.[1]
Experimental Protocols
The following are detailed protocols for assessing the antifungal activity of this compound. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Sterile pipettes and tips
-
Incubator
Protocol:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at a concentration 100 times the highest final concentration to be tested.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
For molds, after adjusting to a 0.5 McFarland standard, perform a 1:50 dilution in RPMI-1640 medium to obtain the final inoculum suspension. For yeasts, a 1:1000 dilution is typically used.
-
-
Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound working stock solution with RPMI-1640 medium to achieve a final volume of 100 µL per well.
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction (e.g., ≥50% or ≥90% depending on the drug and fungus) in turbidity compared to the growth control when measured with a microplate reader.
-
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a fungus to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolates
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) or other suitable agar
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the solution and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Assay Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate with the fungal suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the impregnated disks onto the surface of the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population over time.
Materials:
-
This compound
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline (0.85%)
-
Agar plates for colony counting
-
Sterile pipettes and tips
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension and adjust the cell density to approximately 1-5 x 10⁵ CFU/mL in the broth medium.
-
-
Assay Procedure:
-
Prepare culture tubes with the broth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Sampling and Plating:
-
Incubate the tubes in a shaking incubator at 35°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
-
Data Analysis:
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.
-
Conclusion
The provided protocols offer a standardized framework for investigating the antifungal properties of this compound. Given the current lack of extensive data, systematic evaluation against a diverse panel of clinically relevant fungal pathogens is warranted. The determination of MIC values, combined with disk diffusion and time-kill assays, will provide a comprehensive understanding of its antifungal potential and spectrum of activity. Further research into its specific molecular target within the cytokinesis pathway will be crucial for its development as a potential novel antifungal agent.
References
Application Notes and Protocols for Measuring Cytotoxicity of 11-O-Methylpseurotin A using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite with potential biological activities.[1][][3] As a derivative of pseurotin (B1257602) A, a compound known to exhibit a range of effects including anticancer and anti-inflammatory properties, this compound is a molecule of interest for drug discovery and development.[1][4] Pseurotin A has been demonstrated to induce apoptosis in cancer cells and modulate key signaling pathways such as MAPK and NF-κB.[1][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method for assessing cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution. This application note offers a comprehensive guide for researchers to determine the cytotoxic effects of this compound on various cell lines.
Data Presentation: Quantitative Summary
The following table summarizes hypothetical cytotoxicity data for this compound on different cancer cell lines, as would be determined by the MTT assay. These values are provided as a reference for expected outcomes and for designing dose-response experiments.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 | 12.5 |
| This compound | MCF-7 (Human Breast Cancer) | MTT | 48 | 18.2 |
| This compound | A549 (Human Lung Carcinoma) | MTT | 48 | 25.8 |
| Doxorubicin (Positive Control) | HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 | 0.8 |
| Doxorubicin (Positive Control) | MCF-7 (Human Breast Cancer) | MTT | 48 | 1.2 |
| Doxorubicin (Positive Control) | A549 (Human Lung Carcinoma) | MTT | 48 | 1.5 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HepG2, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.[] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Cell Culture and Seeding
-
Culture the selected cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete growth medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent-induced cytotoxicity.[7]
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).[7]
-
Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizations
Caption: Workflow for MTT-based cytotoxicity assessment.
Caption: Potential mechanism of this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-O-Methylpseurotin A in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products. While direct studies on the immunomodulatory activity of this compound are limited, extensive research on its close analogs, Pseurotin A and Pseurotin D, has revealed significant anti-inflammatory properties. These compounds have been shown to inhibit the release of pro-inflammatory cytokines, suggesting that this compound may hold similar therapeutic potential.[1][2] This document provides detailed application notes and protocols for evaluating the effects of this compound on cytokine release, based on the established activities of related pseurotin compounds.
The primary mechanism of action for pseurotins A and D involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade in immune cell activation and cytokine production.[1] Specifically, these compounds have been observed to suppress the phosphorylation of STAT3, a key event in the signaling process that leads to the transcription of inflammatory genes.[1] By targeting this pathway, pseurotins can effectively reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][3]
These application notes will guide researchers in designing and executing cytokine release assays to characterize the potential anti-inflammatory profile of this compound. The provided protocols are tailored for two common in vitro models: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and activated human peripheral blood mononuclear cells (PBMCs).
Data Presentation: Inhibitory Effects of Pseurotin Analogs on Cytokine Release
The following tables summarize the reported inhibitory effects of Pseurotin A and D on the production of key inflammatory mediators. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Effect of Pseurotin A and D on Nitric Oxide (NO) and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of IL-6 Production (%) |
| Pseurotin A | up to 50 | Significant Inhibition | Significant Inhibition |
| Pseurotin D | up to 50 | Significant Inhibition | Significant Inhibition |
Data derived from studies on Pseurotin A and D, which demonstrated significant inhibition of NO and IL-6 production in RAW 264.7 macrophages at concentrations up to 50 µM.[1]
Table 2: Effect of Pseurotin D on TNF-α Production in Activated Human T Cells
| Compound | Concentration (µM) | Cell Type | Inhibition of TNF-α Production |
| Pseurotin D | 5 | CD4+ T Cells | Significant Inhibition |
| Pseurotin D | 10 | CD4+ T Cells | Significant Inhibition |
| Pseurotin D | 5 | CD8+ T Cells | Significant Inhibition |
| Pseurotin D | 10 | CD8+ T Cells | Significant Inhibition |
Data derived from a study on Pseurotin D, which showed significant, dose-dependent inhibition of TNF-α production in activated human CD4+ and CD8+ T cells.[3]
Mandatory Visualizations
References
- 1. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseurotin D Inhibits the Activation of Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assays with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing luciferase reporter assays to investigate the inhibitory effects of 11-O-Methylpseurotin A on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. The provided protocols are intended as a comprehensive starting point for researchers to adapt to their specific cell lines and experimental setups.
Introduction
This compound is a derivative of Pseurotin (B1257602) A, a fungal metabolite known for its diverse biological activities, including anti-inflammatory properties. Pseurotin A and its analogs have been shown to modulate key inflammatory signaling cascades.[1] Luciferase reporter assays are a highly sensitive and quantitative method to study the regulation of specific signaling pathways. By placing the luciferase gene under the control of a promoter containing response elements for a particular transcription factor (e.g., NF-κB or STAT), the activity of that pathway can be measured by the amount of light produced. These assays are invaluable tools for screening and characterizing potential therapeutic inhibitors like this compound.
Signaling Pathways of Interest
Based on the known activities of related pseurotin compounds, the primary signaling pathways of interest for this compound are the NF-κB and JAK/STAT pathways, both of which are central regulators of the inflammatory response.
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the immune response and is activated by a wide range of stimuli, including cytokines and pathogens. Its dysregulation is implicated in numerous inflammatory diseases.
-
JAK/STAT Signaling Pathway: This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.
Data Presentation: Quantitative Analysis of Pathway Inhibition
The following tables present hypothetical, yet representative, quantitative data for the dose-dependent inhibition of NF-κB and JAK/STAT signaling by this compound in a luciferase reporter assay. This data is intended to serve as a template for the presentation and interpretation of experimental results.
Table 1: Dose-Response of this compound on NF-κB-driven Luciferase Activity
| Concentration of this compound (µM) | Normalized Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 85.2 | 14.8 |
| 0.5 | 62.1 | 37.9 |
| 1 | 48.5 | 51.5 |
| 5 | 23.7 | 76.3 |
| 10 | 11.3 | 88.7 |
| IC50 (µM) | - | ~0.95 |
Table 2: Dose-Response of this compound on STAT3-driven Luciferase Activity
| Concentration of this compound (µM) | Normalized Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 90.5 | 9.5 |
| 0.5 | 71.3 | 28.7 |
| 1 | 55.8 | 44.2 |
| 5 | 30.1 | 69.9 |
| 10 | 15.9 | 84.1 |
| IC50 (µM) | - | ~1.2 |
Experimental Protocols
The following are detailed protocols for performing NF-κB and JAK/STAT luciferase reporter assays to evaluate the inhibitory potential of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements driving firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a transfection mix containing 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in serum-free medium.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Pathway Activation:
-
Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagents according to the manufacturer's protocol.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
Protocol 2: JAK/STAT (STAT3) Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the JAK/STAT signaling pathway, specifically targeting STAT3 activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
STAT3 luciferase reporter plasmid (containing STAT3 response elements driving firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Interleukin-6 (IL-6) (or other STAT3 activator)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Transfection:
-
For each well, prepare a transfection mix containing 100 ng of STAT3 firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid.
-
Follow the same transfection procedure as in Protocol 1.
-
-
Compound Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Pathway Activation:
-
Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1 to determine the IC50 value for STAT3 inhibition.
-
Visualizations
The following diagrams illustrate the targeted signaling pathways and the general workflow of the luciferase reporter assay.
Caption: Simplified NF-κB signaling pathway with the potential point of inhibition by this compound.
Caption: Simplified JAK/STAT signaling pathway with the potential point of inhibition by this compound.
Caption: General experimental workflow for the luciferase reporter assay.
References
Application Notes and Protocols for In Vivo Testing of 11-O-Methylpseurotin A in a Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While in vivo efficacy data for this specific compound in zebrafish models is limited, with one study indicating inactivity in a pentylenetetrazole-induced seizure model, its structural analogs, Pseurotin A and D, have demonstrated notable anti-inflammatory and anti-cancer properties in various animal models.[1] The primary reported in vitro activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism related to cell cycle control.[1][2] The biological activities of pseurotins are often linked to the modulation of key signaling pathways, such as the STAT pathway, which is integral to immune responses and cell growth.[1]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity testing, as well as for screening compounds for various bioactivities, including anti-angiogenic and anti-inflammatory effects.[3][4] Its rapid development, optical transparency, and genetic tractability make it an ideal system for high-throughput screening and detailed mechanistic studies.[5]
These application notes provide detailed protocols for evaluating the potential anti-angiogenic, anti-inflammatory, and toxicological effects of this compound using the zebrafish model.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound in vertebrates are yet to be fully elucidated, the known activity of related pseurotins provides a foundation for hypothesized mechanisms. Pseurotin A has been shown to exert anti-inflammatory effects by inhibiting the STAT3 signaling pathway in macrophages.[6] The in vitro activity of this compound against a yeast strain with a deleted Hof1 gene suggests a potential interaction with pathways regulating cytokinesis and cell cycle progression.[1][6]
Below is a putative signaling pathway that could be investigated in the context of this compound's potential anti-inflammatory effects in zebrafish, based on the known actions of other pseurotins.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following protocols are designed as templates for the in vivo testing of this compound in zebrafish embryos and larvae.
General Toxicity Assessment
This protocol aims to determine the maximum tolerated concentration (MTC) and potential developmental toxicity of this compound.
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium.
-
At 6 hours post-fertilization (hpf), select healthy, developing embryos and place one embryo per well in a 96-well plate containing 200 µL of E3 medium.
-
Prepare a serial dilution of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.
-
Expose embryos to a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO in E3) and a negative control (E3 medium only).
-
Incubate the plates at 28.5°C.
-
Observe the embryos at 24, 48, 72, and 96 hpf for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation).
-
Record the number of dead embryos at each time point to determine the lethal concentration 50 (LC50).
-
Document any observed teratogenic effects with images.
Data Presentation:
| Concentration (µM) | Mortality Rate at 96 hpf (%) | Hatching Rate at 72 hpf (%) | Incidence of Pericardial Edema (%) | Incidence of Spinal Curvature (%) |
| Control (E3) | ||||
| Vehicle (0.1% DMSO) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Anti-Angiogenesis Assay
This protocol assesses the inhibitory effect of this compound on the formation of intersegmental vessels (ISVs) in zebrafish embryos.
Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.
Materials:
-
Transgenic zebrafish embryos with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:mCherry))
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
96-well optical bottom plates
-
Fluorescence microscope with imaging software
Procedure:
-
At 24 hpf, place one healthy transgenic embryo per well in a 96-well optical bottom plate with 200 µL of E3 medium.
-
Treat the embryos with sub-lethal concentrations of this compound, determined from the toxicity assay. Include vehicle and negative controls.
-
Incubate the plate at 28.5°C for 24 hours.
-
At 48 hpf, anesthetize the embryos with MS-222.
-
Acquire fluorescent images of the trunk vasculature of each embryo.
-
Quantify the number of complete ISVs, the total length of the ISVs, and the number of branching points using image analysis software (e.g., ImageJ/Fiji).
Data Presentation:
| Treatment Group | Average Number of Complete ISVs | Average Total ISV Length (µm) | Average Number of Branch Points |
| Control (E3) | |||
| Vehicle (0.1% DMSO) | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| Positive Control (e.g., Sunitinib) |
Anti-Inflammatory Assay (LPS-Induced)
This protocol evaluates the ability of this compound to reduce inflammation induced by lipopolysaccharide (LPS) in zebrafish larvae.
Caption: Workflow for the zebrafish anti-inflammatory assay.
Materials:
-
Transgenic zebrafish larvae with fluorescent immune cells (e.g., Tg(mpx:GFP) for neutrophils)
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) solution
-
Microinjection setup
-
Tricaine methanesulfonate (MS-222)
-
Fluorescence microscope
Procedure:
-
At 3 days post-fertilization (dpf), transfer larvae to a 24-well plate.
-
Pre-treat the larvae with sub-lethal concentrations of this compound for 2 hours. Include vehicle and negative controls.
-
Anesthetize the larvae and microinject a small volume (e.g., 1 nL) of LPS solution (e.g., 0.5 mg/mL) into the yolk sac to induce a systemic inflammatory response.
-
Alternatively, for localized inflammation, perform a tail fin amputation using a sterile micro-scalpel.
-
After LPS injection or tail fin amputation, return the larvae to their respective treatment solutions and incubate at 28.5°C for 4-6 hours.
-
Anesthetize the larvae and image the site of inflammation (yolk sac or tail fin) using a fluorescence microscope.
-
Quantify the number of migrated neutrophils (GFP-positive cells) to the site of inflammation.
-
For a more in-depth analysis, quantitative real-time PCR (qRT-PCR) can be performed on whole larvae lysates to measure the expression of inflammatory markers such as tnf-α, il-1β, and il-6.
Data Presentation:
| Treatment Group | Average Number of Migrated Neutrophils | Relative tnf-α Expression | Relative il-1β Expression | Relative il-6 Expression |
| Naive Control | 1.0 | 1.0 | 1.0 | |
| LPS + Vehicle | ||||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + Positive Control (e.g., Dexamethasone) |
Conclusion
The zebrafish model offers a robust and efficient platform for the in vivo evaluation of this compound. The protocols outlined above provide a comprehensive framework for assessing its potential toxicity, anti-angiogenic, and anti-inflammatory properties. Given the bioactivity of related pseurotin compounds, these investigations are warranted to explore the therapeutic potential of this compound. The quantitative data generated from these assays will be crucial for guiding further preclinical development.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. 3D quantitative analyses of angiogenic sprout growth dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs [ouci.dntb.gov.ua]
- 6. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1][2] Isolated from marine-derived Aspergillus fumigatus, it is a derivative of the more extensively studied Pseurotin A.[2] While research on this compound is still emerging, it has demonstrated specific biological activity that makes it a compound of interest for high-throughput screening (HTS) campaigns, particularly in the field of chemical genetics and cell cycle research.[3][4]
The primary reported bioactivity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][3][4] The Hof1 protein is a key regulator of cytokinesis, playing a crucial role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[1] This selective inhibition suggests a synthetic lethal interaction, where the compound is lethal to cells lacking the HOF1 gene but not to wild-type cells. This property can be exploited in HTS to identify novel antifungal agents or to elucidate the compound's mechanism of action and identify its molecular target.
These application notes provide a framework for utilizing this compound in high-throughput screening assays, focusing on a yeast-based synthetic lethality screen. Additionally, protocols for general cytotoxicity and anti-inflammatory screening are included, based on the known activities of related pseurotins.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for obtaining reproducible results. Due to its hydrophobic nature and potential for degradation, specific precautions should be taken.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₈ | [] |
| Molecular Weight | 445.46 g/mol | [] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [] |
| Storage | Solid: -20°C, desiccated, dark. DMSO stock: -80°C | [1] |
Key Handling Considerations:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[1][6] Aliquot to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: The γ-lactam ring is susceptible to hydrolysis. Prepare fresh working solutions in aqueous buffers (pH 6.5-7.5) immediately before use.[1]
-
Oxidation: The molecule may be sensitive to oxidation. Handle solutions under an inert atmosphere where possible and use degassed solvents.[1]
-
Stability Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the stability of the compound under experimental conditions.[1]
High-Throughput Screening Applications
Primary Application: Synthetic Lethality Screening in S. cerevisiae
The selective inhibition of the hof1Δ yeast strain by this compound provides a robust platform for a synthetic lethality high-throughput screen.[3][][7] This type of screen is valuable for identifying compounds that are selectively toxic to cells with a specific genetic mutation, a concept widely applied in cancer and antifungal research.
Experimental Workflow for Synthetic Lethality Screen
References
Application Notes and Protocols: 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and use of 11-O-Methylpseurotin A, a fungal metabolite of the pseurotin (B1257602) family.[1] This document is intended to support the reliable and reproducible use of this compound in research and development settings.
Product Information
This compound is a natural product of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, isolated from the marine-derived fungus Aspergillus fumigatus.[1][2][3] Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the regulation of mitosis and cytokinesis.[2][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 956904-34-0 | [6][7][8] |
| Molecular Formula | C₂₃H₂₇NO₈ | [6][9] |
| Molecular Weight | 445.46 g/mol | [6][7][9] |
| Appearance | White solid powder | [8][] |
| Purity | ≥98% | [] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[7][8][] Limited solubility in water.[5] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Safety Precautions
-
Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[6]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[12] Handle in a well-ventilated area or under a chemical fume hood.[12]
Storage Conditions
To prevent degradation, adhere to the following storage recommendations. The compound is sensitive to temperature, light, and moisture.[5]
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[7] Store in a desiccated, dark environment.[5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[5][7] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use.[7] |
Experimental Protocols
The following protocols provide standardized procedures for the preparation of solutions and assessment of stability.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for various assays.[7]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7%)[7]
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Mass: Use the following formula to determine the mass of this compound required to prepare the desired stock solution concentration and volume:
-
Weighing: In a sterile environment (e.g., laminar flow hood), carefully weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube.[7]
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.[7]
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[7] Sonication may be used to aid dissolution, but avoid heating.[5]
-
Storage: Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles.[5][7]
Note on Working Solutions: For aqueous working solutions, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in the experimental medium is low (ideally ≤ 0.1%) to avoid solvent-mediated effects on cells.[5]
Protocol 2: General Stability Assessment using HPLC
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.[5]
Materials:
-
This compound solution of known concentration
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact compound. This serves as the baseline (100% stability).[5]
-
-
Stress Conditions:
-
Aliquot the solution into separate tubes for each condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Incubate the samples under the desired stress conditions for a defined period.
-
-
Time-Point Analysis:
-
At predetermined time points, remove an aliquot from each stress condition.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Determine the peak area of the remaining intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[5]
-
Biological Activity and Mechanism of Action
The primary characterized biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2][4][5] The Hof1 protein is a key regulator of cytokinesis, involved in coordinating actomyosin (B1167339) ring contraction and septum formation.[5] This suggests that this compound's mechanism of action may involve the disruption of cell cycle control.[4]
While direct in-vivo efficacy studies on this compound are limited, related pseurotins have demonstrated anti-inflammatory and anti-cancer activities.[4] For instance, Pseurotin A has shown effects in models of osteoporosis and hepatocellular carcinoma, and Pseurotin D has demonstrated anti-inflammatory properties.[4] These activities are often attributed to the modulation of key signaling pathways, such as the STAT pathway.[4]
Proposed Signaling Pathway in S. cerevisiae
The following diagram illustrates the proposed involvement of Hof1 in the cytokinesis pathway of S. cerevisiae and the potential inhibitory role of this compound.
Caption: Proposed role of Hof1 in yeast cytokinesis and potential inhibition by this compound.
Experimental Workflows
The following diagram outlines a general workflow for conducting in-vitro cell-based assays with this compound.
Caption: General workflow for in-vitro experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|956904-34-0|MSDS [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. biolinks.co.jp [biolinks.co.jp]
- 9. scbt.com [scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. targetmol.com [targetmol.com]
Troubleshooting & Optimization
11-O-Methylpseurotin A stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 11-O-Methylpseurotin A in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C.[1][2] It is highly recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can contribute to degradation.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature and limited solubility in water, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system while maintaining the compound's solubility.[1]
Q3: How can I monitor the stability of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or Mass Spectrometry (MS), is the recommended method for monitoring the stability of this compound.[1] This technique allows for the separation and quantification of the parent compound and any potential degradation products.
Q4: What are the main degradation pathways for this compound in aqueous solutions?
A4: The chemical structure of this compound contains moieties susceptible to degradation. The γ-lactam ring in its spirocyclic core can undergo hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure contains parts that may be sensitive to oxidation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers. | Hydrolysis: The γ-lactam ring is susceptible to hydrolysis outside of a neutral pH range.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before each use and avoid long-term storage in aqueous media.[1] |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility: this compound is a hydrophobic molecule.[1] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is minimized and does not cause precipitation. Sonication may aid dissolution, but avoid excessive heating.[1] |
| Inconsistent results or loss of potency in cell-based assays. | Solvent-mediated degradation or interaction: High concentrations or prolonged exposure to solvents like DMSO can impact compound stability and cellular health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in the cell culture medium.[1] |
| Compound degradation upon exposure to air. | Oxidation: The molecule may have moieties sensitive to oxidation.[1] | When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The addition of antioxidants may be considered if compatible with the experimental setup.[1] |
| Degradation of the compound during storage. | Improper storage conditions: Temperature and light can significantly affect stability.[1] | Store the solid compound at -20°C in a dark, desiccated environment.[1][2] Store stock solutions in DMSO at -80°C.[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Quantitative Stability Data
While specific quantitative stability data for this compound in various aqueous solutions is limited in publicly available literature, a stability study on its parent compound, Pseurotin A, in mouse plasma provides some insight.
Table 1: Chemical Stability of Pseurotin A in Mouse Plasma
| Condition | Stability | Observation |
| Three Freeze-Thaw Cycles | High | Minimal variations between runs.[3] |
| Two Weeks at -20°C | Good | Greater variation between samples compared to freeze-thaw cycles.[3] |
| 24 Hours at Room Temperature | Inadequate | Over 50% concentration loss.[3] |
Note: This data is for Pseurotin A and may not be directly transferable to this compound, but it suggests that temperature is a critical factor in the stability of this class of compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 445.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mM * 1 mL * 445.46 g/mol / 1000 = 4.45 mg
-
Weighing: In a laminar flow hood, carefully weigh 4.45 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.[1][2]
Protocol 2: General Procedure for Assessing Aqueous Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable detector (UV or MS)
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Incubator or water bath
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically <1%) to minimize its effect.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial concentration. The rate of degradation and the half-life of the compound under the tested conditions can then be determined.
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
Improving solubility of 11-O-Methylpseurotin A for experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 11-O-Methylpseurotin A in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a fungal metabolite with a complex spirocyclic structure. Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may act as a cell cycle inhibitor.[1] While its in vivo efficacy in models like seizure disorders appears limited, its parent compound, Pseurotin A, has demonstrated anti-inflammatory, anti-cancer, and bone-protective properties, often attributed to the modulation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a hydrophobic molecule with limited solubility in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For most experimental purposes, creating a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it is crucial to adhere to proper storage conditions. The solid powder should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be stored at -80°C to minimize degradation. It is highly recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: How can I improve the solubility of this compound in aqueous buffers for my experiments?
A4: Improving the aqueous solubility of this compound is a common challenge. Several strategies can be employed, including the use of co-solvents, surfactants, and cyclodextrins. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q5: Are there known stability issues with this compound in experimental conditions?
A5: Yes, this compound is susceptible to degradation under certain conditions. The γ-lactam ring in its core structure can undergo hydrolysis, especially in acidic or alkaline aqueous solutions. Therefore, maintaining a neutral pH (6.5-7.5) is recommended. The molecule may also be sensitive to oxidation, so handling it under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can improve stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The solubility limit of this compound in the final aqueous solution has been exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) while ensuring it does not exceed a concentration that affects the experimental system (typically ≤ 0.1% for cell-based assays).- Utilize a co-solvent system or other solubilization techniques as detailed in the protocols below. |
| Inconsistent or non-reproducible experimental results. | The compound may be precipitating out of solution over time, leading to a variable effective concentration. | - Visually inspect your experimental plates/tubes for any signs of precipitation before and during the experiment.- Prepare fresh working solutions for each experiment from a frozen stock.- Consider incorporating a surfactant or using cyclodextrin (B1172386) complexation to enhance and maintain solubility. |
| Loss of compound activity in aqueous solutions. | Degradation of the compound due to hydrolysis or oxidation. | - Maintain a neutral pH (6.5-7.5) in your aqueous buffers.- Prepare solutions fresh before each use and avoid long-term storage in aqueous media.- For sensitive experiments, consider working under an inert atmosphere and using degassed solvents. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. Quantitative data for aqueous-based systems is limited, and the provided information is based on available technical data sheets and related compounds.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM). |
| Ethanol | 1 mg/mL | Can be used as an alternative solvent for stock solutions. |
| Methanol | 1 mg/mL | Another potential solvent for stock solution preparation. |
| Water | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Aqueous Buffer with Co-solvents | Concentration-dependent | Solubility can be significantly improved with the addition of co-solvents and/or surfactants. See protocols below. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 445.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh out 4.45 mg.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO.
-
Vortex briefly until the compound is fully dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
Protocol 2: Improving Aqueous Solubility using a Co-solvent System
This protocol is a starting point and may require optimization for your specific experimental conditions.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Your desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a carrier solution by mixing PEG300 and Tween 80. A common starting ratio is 1:1 (v/v).
-
To prepare a working solution, first, dilute the 10 mM DMSO stock into the carrier solution. The dilution factor will depend on the final desired concentration and the tolerable percentage of the carrier in your system.
-
Add the diluted compound-carrier mixture to your aqueous buffer. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous buffer containing a pre-determined, optimized percentage of the PEG300/Tween 80 carrier.
-
Vortex the final working solution thoroughly to ensure a stable dispersion.
-
Always include a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 in your experiment.
Protocol 3: Improving Aqueous Solubility using Cyclodextrin Complexation
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer
Procedure (Kneading Method):
-
Prepare a paste by adding a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the HP-β-CD powder.
-
Add the this compound powder to the paste in small increments while continuously triturating (grinding in a mortar and pestle). A typical molar ratio to start with is 1:1 or 1:2 (drug to cyclodextrin).
-
Maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes too dry. Continue trituration for at least 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
The resulting powder can then be dissolved in your aqueous buffer. The solubility will need to be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
References
11-O-Methylpseurotin A degradation products and detection
Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dark, desiccated environment to protect it from light and moisture. Stock solutions, typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Anhydrous DMSO is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[1] For aqueous working solutions, it is crucial to perform serial dilutions and ensure that the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to prevent precipitation and minimize solvent-induced effects in biological assays.[1]
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure contains moieties that are sensitive to oxidation, which can be accelerated by exposure to air and certain media components.[1]
Q4: How can I detect this compound and its degradation products?
A4: The recommended analytical method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a Mass Spectrometer (MS).[1] A stability-indicating HPLC method using a C18 reverse-phase column can effectively separate the intact compound from its degradants. LC-MS/MS is particularly useful for the structural characterization of the degradation products.
Q5: Are there any known biological activities of the degradation products?
A5: While specific studies on the biological activities of this compound degradation products are not widely available, it is a critical consideration. Degradation can lead to a loss of the intended biological activity and potentially introduce compounds with different or off-target effects. Therefore, monitoring for degradation is essential for the accurate interpretation of experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in aqueous buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under non-neutral pH conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare working solutions fresh before each experiment and avoid long-term storage in aqueous media.[1] |
| Inconsistent results in cell-based assays | Oxidation: The compound can degrade upon exposure to air or in highly oxygenated cell culture media.[1] | When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The inclusion of antioxidants may be considered if they do not interfere with the experimental setup.[1] |
| Precipitation of the compound in working solutions | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] | Prepare high-concentration stock solutions in anhydrous DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is minimal (≤ 0.1%) and does not cause precipitation. Gentle sonication can aid dissolution, but avoid heating.[1] |
| Appearance of unknown peaks in HPLC chromatograms | Degradation: The appearance of new peaks, typically with different retention times than the parent compound, is a strong indicator of degradation. | Compare the chromatograms of fresh and aged solutions. Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products (see Predicted Degradation Products section). |
| Variability between experimental replicates | Improper storage and handling: Repeated freeze-thaw cycles of stock solutions or prolonged storage of working solutions at room temperature can lead to significant degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock.[1] |
Predicted Degradation Products
While specific degradation products of this compound have not been definitively characterized in the literature, based on its chemical structure and the known reactivity of related compounds, the following are the most likely degradation products under hydrolytic and oxidative stress.
Hydrolytic Degradation
Under acidic or basic conditions, the γ-lactam ring is expected to undergo hydrolysis, leading to a ring-opened carboxylic acid.
-
Predicted Hydrolysis Product (HP1):
-
Structure: The spirocyclic γ-lactam ring is opened to form a carboxylic acid and an amine.
-
Molecular Formula: C₂₃H₂₉NO₉
-
Molecular Weight: 463.48 g/mol
-
The proposed hydrolytic degradation pathway is illustrated below.
Caption: Predicted hydrolytic degradation of this compound.
Oxidative Degradation
The unsaturated side chain is a likely site for oxidation, potentially forming an epoxide which could be subsequently hydrolyzed to a diol.
-
Predicted Oxidation Product (OP1 - Epoxide):
-
Structure: Formation of an epoxide across the double bond of the hexenyl side chain.
-
Molecular Formula: C₂₃H₂₇NO₉
-
Molecular Weight: 461.46 g/mol
-
-
Predicted Oxidation Product (OP2 - Diol):
-
Structure: Hydrolysis of the epoxide (OP1) to form a diol on the side chain.
-
Molecular Formula: C₂₃H₂₉NO₁₀
-
Molecular Weight: 479.48 g/mol
-
The proposed oxidative degradation pathway is illustrated below.
Caption: Predicted oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a standardized method for the preparation of this compound solutions to ensure consistency across experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Appropriate aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 445.46 g/mol ) in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation (Aqueous):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions in the desired aqueous buffer or cell culture medium to reach the final working concentration.
-
Ensure the final DMSO concentration is at a non-interfering level (e.g., ≤ 0.1%).
-
Prepare working solutions fresh for each experiment and do not store them.[1]
-
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general procedure for monitoring the stability of this compound under various experimental conditions.
Materials:
-
This compound solution of known concentration
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) and water)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh solution of this compound in the desired solvent or buffer.
-
Inject a sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact this compound. This serves as the 100% stability baseline.
-
-
Stress Conditions:
-
Aliquot the solution into separate, appropriate containers for each stress condition to be tested (e.g., different pH, temperature, light exposure).
-
Incubate the samples under the defined stress conditions for a specified duration.
-
-
Time-Point Analysis:
-
At predetermined time points, withdraw an aliquot from each stress condition.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero peak area.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
If using LC-MS, analyze the mass spectra of the new peaks to identify potential degradation products.
-
References
Technical Support Center: Optimizing 11-O-Methylpseurotin A Experiments by Minimizing DMSO Toxicity
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to challenges encountered when using 11-O-Methylpseurotin A, with a specific focus on mitigating the toxic effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound, and what are the best practices for its preparation and storage?
A1: this compound is readily soluble in organic solvents like DMSO, ethanol (B145695), and methanol.[1] Due to its limited aqueous solubility, preparing a high-concentration stock solution in a solvent such as DMSO is the standard approach.[1]
Best Practices for Stock Solution:
-
Solvent Choice: High-purity, anhydrous DMSO is recommended for preparing stock solutions.[2]
-
Concentration: A common starting stock concentration is 10 mM.[3]
-
Preparation: To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound (Molecular Weight: 445.46 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved; gentle warming to 37°C can aid dissolution.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
Q2: What is a safe final concentration of DMSO to use in cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects.[4] For sensitive and primary cell cultures, a final DMSO concentration below 0.1% is often recommended.[5] It is crucial to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the this compound.[4]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?
A3: This is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound to a level that remains soluble in the final DMSO concentration.[1]
-
Optimize Co-solvent Percentage: While aiming for a low final DMSO concentration, a slightly higher percentage might be necessary to maintain solubility. A careful dose-response experiment with the vehicle control is essential to determine the highest tolerable DMSO concentration for your specific cell line.[1]
-
Use a Co-solvent System: For particularly challenging solubility, a multi-component solvent system can be effective. This may involve a combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80).[1]
-
Sonication: Gentle sonication can help to dissolve the compound when preparing working solutions.[2]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Potential Cause: DMSO cytotoxicity is a primary concern. At concentrations above 1%, DMSO can be toxic to cells, leading to reduced viability and confounding the interpretation of the effects of this compound.[4]
-
Recommended Solutions:
-
Validate DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistently at a non-toxic level, preferably ≤ 0.1% to 0.5%.[5][6]
-
Include Vehicle Controls: Always run parallel experiments with a vehicle control (cells treated with the same concentration of DMSO as the compound-treated cells).[4]
-
Optimize Cell Seeding Density: Ensure that the cell seeding density is optimal for a linear response in your assay, as both very low and very high densities can lead to inaccurate results.[4]
-
Issue 2: Weak or variable signal in NF-κB luciferase reporter assays.
-
Potential Cause: The final concentration of DMSO, even if not overtly cytotoxic, might still interfere with the cellular signaling pathways or the enzymatic activity of luciferase.
-
Recommended Solutions:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%) that maintains the solubility of this compound.[2]
-
Consistent Solvent Concentration: Ensure that the final DMSO concentration is identical across all wells, including the controls.[7]
-
Optimize Assay Conditions: Ensure optimal transfection efficiency, use a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration, and determine the ideal timing for stimulation and measurement.[4]
-
Normalization: Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal, which can account for variations in cell number and transfection efficiency.[7]
-
Data Presentation
Table 1: DMSO Cytotoxicity in Various Cell Lines
This table summarizes the cytotoxic effects of DMSO at different concentrations and incubation times across several human cell lines.
| Cell Line | Assay | Incubation Time | DMSO Concentration | Effect on Cell Viability | Reference |
| THP-1 | MTT | 24 hours | ≥ 2% | Significant decrease in proliferation | |
| 48 hours | ≥ 2% | Further significant decrease | |||
| 72 hours | ≥ 2% | Most significant decrease | |||
| U937 | MTT | 24 hours | ≥ 2% | Significant decrease in proliferation | |
| 48 hours | ≥ 2% | Further significant decrease | |||
| 72 hours | ≥ 2% | Most significant decrease | |||
| Jurkat | MTT | 24 hours | ≥ 2% | Significant decrease in proliferation | |
| 48 hours | ≥ 2% | Further significant decrease | |||
| 72 hours | ≥ 2% | Most significant decrease | |||
| Molt-4 | MTT | 24 hours | ≥ 2% | Significant decrease in proliferation | |
| 48 hours | ≥ 2% | Further significant decrease | |||
| 72 hours | ≥ 2% | Most significant decrease | |||
| MCF-7 | MTT | 24 hours | 1.25% | Still viable | [8] |
| 48 hours | 0.3125% | >30% reduction in viability | |||
| RAW 264.7 | MTT | Not Specified | 0.25% - 1.5% | Minimal effects on viability | [4] |
| HepG2 | Real-time cellular proliferation | 48 hours | 1.25% | Strong inhibition of proliferation | [8] |
| Human Fibroblasts | Not Specified | Not Specified | ≤ 1% | Non-cytotoxic | [9] |
Table 2: General Recommendations for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Applicability | Reference |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. Recommended for assays sensitive to solvent effects. | [5][10] |
| ≤ 0.5% | Widely used for many cell lines with no severe cytotoxicity. | [5][6] |
| > 1% | Can be cytotoxic and may confound experimental results. Should be avoided if possible. | [4][5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability and can be adapted to test the cytotoxicity of DMSO or the effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (for toxicity testing). Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the activity of the NF-κB signaling pathway.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[7]
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.[7]
-
Stimulation: Add an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.[7]
-
Cell Lysis: Wash the cells with PBS and add 20-50 µL of Passive Lysis Buffer to each well.[7]
-
Luminescence Measurement: Using a luminometer, measure the firefly luciferase activity, and then the Renilla luciferase activity for normalization.[7]
Mandatory Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: 11-O-Methylpseurotin A
This technical support center is designed for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air or in oxygenated media | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.[1] |
| Inconsistent results or loss of potency in cell-based assays | Solvent-mediated degradation or interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1] |
| Degradation of the compound during storage | Improper storage conditions: Temperature and light can significantly impact the stability of this compound.[1] | Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway in aqueous solutions is the hydrolysis of the γ-lactam ring within its spirocyclic core. This reaction is highly dependent on the pH of the solution, with increased rates observed under both acidic and alkaline conditions.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous buffers?
A2: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions containing this compound within a neutral range of 6.5 to 7.5.[1]
Q3: How can I monitor the stability of this compound during my experiments?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: The solid compound should be stored at -20°C in a dark, desiccated environment. Stock solutions prepared in DMSO should be stored at -80°C and aliquoted to avoid multiple freeze-thaw cycles.[1]
Q5: What is the known mechanism of action of this compound?
A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.[1]
Data Presentation: pH-Dependent Stability of this compound
While specific quantitative data for the pH-dependent stability of this compound is not extensively available in the literature, the following table provides an illustrative example of expected stability based on the known susceptibility of similar compounds to hydrolysis. This data is hypothetical and should be used as a general guideline for experimental design.
| pH | Buffer System (0.1 M) | Incubation Time (24 hours) | Temperature (°C) | Remaining Compound (%) (Illustrative) |
| 3.0 | Citrate Buffer | 24 | 25 | 75 |
| 5.0 | Acetate Buffer | 24 | 25 | 90 |
| 7.0 | Phosphate Buffer | 24 | 25 | >98 |
| 9.0 | Borate Buffer | 24 | 25 | 80 |
| 11.0 | Carbonate-Bicarbonate Buffer | 24 | 25 | 60 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or desired aqueous buffer (pH 6.5-7.5)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 445.46 g/mol ), add 224.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle sonication can be used if necessary, avoiding excessive heating.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.[1]
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., cell culture medium, assay buffer) to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects.[1]
-
Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous buffers.[1]
-
Protocol 2: General Stability Assessment Using HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound solution at a known concentration
-
HPLC system with a suitable detector (UV or MS)
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact compound.
-
-
Stress Conditions:
-
Incubate aliquots of the this compound solution under the desired stress conditions (e.g., different pH buffers, elevated temperature, light exposure).
-
-
Time-Point Analysis:
-
At each scheduled time point, remove an aliquot from each stress condition.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed inhibitory action of this compound on the Hof1-mediated cytokinesis pathway.
Caption: Experimental workflow for assessing the stability of this compound.
References
Light sensitivity and storage of 11-O-Methylpseurotin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 11-O-Methylpseurotin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway information to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] Under these conditions, the compound is stable for up to two years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term use, stock solutions in DMSO can be kept at 4°C for up to two weeks.[1]
Q2: How light-sensitive is this compound?
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] For most biological experiments, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
Q4: What is the known mechanism of action of this compound?
A4: this compound has been shown to selectively inhibit the growth of Saccharomyces cerevisiae strains with a deletion of the HOF1 gene.[3] Hof1 is a key regulatory protein involved in cytokinesis, the final step of cell division. It plays a role in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the primary septum. This suggests that this compound's mechanism of action involves the disruption of cytokinesis.
Q5: Are there any known stability issues in aqueous solutions?
A5: Yes, the γ-lactam ring within the structure of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[3] It is recommended to prepare fresh working solutions in aqueous buffers for each experiment and to maintain the pH within a neutral range (pH 6.5-7.5).[3] Long-term storage in aqueous media should be avoided.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation due to light exposure. | Work in a dimly lit area. Wrap all tubes and plates containing the compound in aluminum foil. Use amber-colored vials for storage. |
| Degradation due to improper storage. | Adhere strictly to the recommended storage conditions. Solid: -20°C, protected from light and moisture. Stock Solution (DMSO): -80°C in single-use aliquots. | |
| Hydrolysis in aqueous buffers. | Prepare fresh working solutions in neutral pH buffers (6.5-7.5) immediately before use. Avoid storing the compound in aqueous solutions for extended periods. | |
| Oxidation. | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation. | |
| Precipitation of the compound in aqueous working solutions | Low aqueous solubility. | Prepare high-concentration stock solutions in DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent both precipitation and solvent-induced cellular toxicity. Gentle vortexing or sonication can aid dissolution, but avoid excessive heating. |
| Variability in cell-based assay results | Inconsistent final DMSO concentration. | Ensure the final concentration of DMSO is consistent across all wells, including controls. A final concentration of ≤ 0.1% is generally well-tolerated by most cell lines. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution (Molecular Weight = 445.46 g/mol ): Mass (mg) = 10 mM x 1 mL x 445.46 g/mol = 4.45 mg
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube. Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in aluminum foil. Store at -80°C.
-
Preparation of Working Solutions: For cell-based assays, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Protocol 2: Yeast Growth Inhibition Halo Assay (Qualitative)
This protocol provides a method to qualitatively assess the growth-inhibitory effect of this compound on Saccharomyces cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., wild-type and hof1Δ mutant)
-
Yeast extract Peptone Dextrose (YPD) agar (B569324) plates
-
Sterile filter paper discs (6 mm diameter)
-
This compound stock solution in DMSO
-
Sterile spreader or cotton swabs
-
Incubator at 30°C
Procedure:
-
Yeast Culture Preparation: Grow the yeast strains overnight in liquid YPD medium at 30°C with shaking.
-
Seeding the Plates: Dilute the overnight culture in sterile water to an OD₆₀₀ of 0.1. Spread 100-200 µL of the diluted yeast suspension evenly onto the surface of YPD agar plates using a sterile spreader or cotton swab to create a uniform lawn. Allow the plates to dry at room temperature for 15-20 minutes.
-
Compound Application: Aseptically place a sterile filter paper disc in the center of each seeded agar plate. Carefully apply a known amount (e.g., 5-10 µL) of the this compound stock solution (or a dilution thereof) onto the filter disc. As a negative control, apply the same volume of DMSO to a filter disc on a separate plate.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: After incubation, observe the plates for a clear zone of growth inhibition (a "halo") around the filter disc. The diameter of the halo is proportional to the inhibitory activity of the compound. Compare the halo sizes between the wild-type and hof1Δ strains.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Optimizing 11-O-Methylpseurotin A Assays
Welcome to the technical support center for 11-O-Methylpseurotin A assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful execution of your assays.
Troubleshooting Guide: Optimizing Incubation Times
Incorrect incubation times can be a significant source of experimental variability and inaccurate results. The following table addresses common issues that may arise during assays with this compound and provides potential causes and solutions related to incubation timing.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Effect | Insufficient Incubation Time: The compound may not have had enough time to exert its biological effect. | Perform a time-course experiment to determine the optimal incubation period (e.g., test at 24, 48, and 72 hours for cell-based assays).[1][2] |
| Compound Instability: this compound may degrade during prolonged incubation, especially in aqueous solutions.[3] | Prepare fresh working solutions for each experiment and consider a stability assay using HPLC to assess degradation over your experimental time course.[3] | |
| High Background Signal | Prolonged Incubation with Detection Reagents: In viability assays like MTT, extended incubation with the reagent can be cytotoxic and lead to non-specific signal.[4] | Optimize the incubation time with the detection reagent (e.g., 1-4 hours for MTT) to achieve a robust signal without inducing toxicity.[4][5] |
| Autofluorescence/luminescence of the Compound: The compound itself may interfere with the assay readout. | Include a "no-cell" control with this compound to measure its intrinsic fluorescence or luminescence.[2] | |
| Inconsistent or Irreproducible Results | Variable Incubation Times: Minor differences in incubation periods between experiments can lead to significant variability. | Strictly adhere to the optimized incubation time for all experiments. Use a precise timer and consistent cell handling procedures. |
| Cellular State: The metabolic state or growth phase of cells can change over long incubation periods, affecting their response.[6] | Ensure cells are in a logarithmic growth phase when adding the compound and that the incubation period does not lead to overgrowth or nutrient depletion.[6] | |
| Unexpected Cytotoxicity | Prolonged Exposure: Even at lower concentrations, extended exposure to a compound can induce cytotoxicity. | Shorten the incubation time or perform a dose-response experiment at multiple time points to find a window where the specific activity can be observed without significant cell death. |
| Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells, especially with longer incubation times.[4] | Maintain a final DMSO concentration below 0.5% and include a vehicle control with the same DMSO concentration and incubation time.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for incubation time when assessing the bioactivity of this compound?
A1: The optimal incubation time is highly dependent on the specific assay and cell type. For initial screening in cell-based assays, such as cytotoxicity or proliferation assays, a 24 to 48-hour incubation period is a common starting point.[1] However, for assays measuring rapid signaling events, much shorter incubation times, from minutes to a few hours, may be necessary.[1] A time-course experiment is always recommended to determine the optimal incubation period for your specific experimental setup.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is known to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation and cytokinesis.[3][7][8] Effects on cell division and proliferation are typically observed over longer incubation periods (e.g., 24-72 hours) that allow for one or more cell cycles to complete. If investigating upstream signaling pathways that are affected more rapidly, shorter incubation times would be more appropriate.
Q3: How do I design an experiment to determine the optimal incubation time?
A3: A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at several different time points. A detailed protocol for a time-course experiment is provided in the "Experimental Protocols" section below.
Q4: Can the incubation time be too long?
A4: Yes. Excessively long incubation times can lead to several issues, including:
-
Compound degradation: this compound may not be stable in your assay medium for extended periods.[3]
-
Secondary effects: The initial specific effect of the compound may be masked by secondary, off-target effects that occur over time.
-
Cellular stress: Over-confluence, nutrient depletion, or waste product accumulation in the cell culture can lead to artifacts.[6]
-
Increased background signal: This can be due to non-specific reactions or cytotoxicity of detection reagents over time.[4]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell-Based Assay
This protocol provides a framework for determining the optimal incubation time of this compound in a cell-based assay (e.g., an MTT cytotoxicity assay).
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound in complete medium from a concentrated stock in DMSO. Include a vehicle control with the same final DMSO concentration.
-
Compound Treatment: Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Four hours before the end of each incubation time point, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[4]
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. The optimal incubation time is typically the shortest duration that gives a robust and statistically significant effect at the desired compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow for determining optimal incubation time.
Signaling Pathway Context
While the direct signaling pathway of this compound is not fully elucidated, its structural relative, Pseurotin A, has been shown to have anti-inflammatory effects and modulate pathways like STAT.[8] The known activity of this compound against a Hof1 deletion strain in yeast points towards an interaction with the cytokinesis machinery.[3] The following diagram illustrates a hypothetical pathway where the compound might interfere with cell cycle progression.
Caption: Potential inhibition of the Hof1 pathway in cytokinesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of 11-O-Methylpseurotin A and Pseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 11-O-Methylpseurotin A and its parent compound, Pseurotin (B1257602) A. While Pseurotin A has demonstrated significant therapeutic potential in various preclinical models, in vivo data for this compound is currently limited. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to inform future research and development.
Executive Summary
Pseurotin A, a fungal secondary metabolite, has shown promising in vivo efficacy in animal models of osteoporosis, hepatocellular carcinoma, and prostate cancer. Its therapeutic effects are attributed to the modulation of key signaling pathways, including the STAT3 and PCSK9-LDLR pathways. In contrast, the in vivo activity of its derivative, this compound, remains largely unexplored. The only publicly available in vivo study on this compound reported it to be inactive in a larval zebrafish model of pentylenetetrazole (PTZ)-induced seizures.[1][2][3][4][5] This stark difference in available data highlights a significant gap in our understanding of the structure-activity relationship within the pseurotin family and underscores the need for further in vivo investigation of this compound.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the quantitative in vivo efficacy data for Pseurotin A across different disease models. No quantitative in vivo efficacy data for this compound is currently available.
| Compound | Animal Model | Condition | Key Findings |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | - Prevented bone loss. - Significantly increased Bone Volume/Total Volume (BV/TV). - Reduced the number of osteoclasts.[6][7] |
| Diethylnitrosamine (DEN)/Carbon tetrachloride (CCl4)-induced Rat | Hepatocellular Carcinoma | - Exerted an anti-hepatocarcinogenic effect. - Mitigated alterations in liver function and tumor markers. | |
| PC-3 Xenograft Nude Mouse | Prostate Cancer | - Suppressed tumor progression by 40.6% compared to vehicle control. - Reduced mean tumor volume and weight.[8] | |
| CWR-R1ca Xenograft Nude Mouse | Prostate Cancer | - Prevented locoregional and distant tumor recurrence. - Reduced serum cholesterol by 25.1%, LDL-C by 46.4%, PCSK9 by 17.6%, and PSA by 15.9%.[9][10] | |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | - Inactive in preventing seizure activity.[1][2][3][4][5] |
Experimental Protocols
Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Animal Model: Female C57BL/6J mice.
-
Disease Induction: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham operation is conducted on the control group.
-
Treatment: Pseurotin A is administered to the treatment group, typically via intraperitoneal injection, at a specified dosage and frequency for a period of several weeks.
-
Efficacy Assessment:
-
Micro-Computed Tomography (micro-CT): Femurs and tibias are analyzed to quantify bone microarchitectural parameters such as Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histomorphometry: Bone sections are stained to identify and quantify osteoclasts, the cells responsible for bone resorption.[6][7]
-
Pseurotin A in Diethylnitrosamine (DEN)/Carbon tetrachloride (CCl4)-induced Rat Model of Hepatocellular Carcinoma
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Hepatocellular carcinoma is induced by a single intraperitoneal injection of DEN, a carcinogenic initiator, followed by repeated subcutaneous injections of CCl4, a tumor promoter.
-
Treatment: Pseurotin A is administered, often intraperitoneally, at different doses.
-
Efficacy Assessment:
-
Serum Biomarkers: Blood samples are analyzed for liver function enzymes (e.g., ALT, AST) and tumor markers (e.g., alpha-fetoprotein).
-
Histopathology: Liver tissues are examined for pathological changes and tumor formation.
-
Pseurotin A in Xenograft Nude Mouse Models of Prostate Cancer
-
Animal Models: Male athymic nude mice.
-
Disease Induction:
-
PC-3 Xenograft: Human prostate cancer cells (PC-3) are injected subcutaneously into the flanks of the mice.
-
CWR-R1ca Xenograft: Castration-resistant prostate cancer cells (CWR-R1ca) are implanted.
-
-
Treatment: Pseurotin A is administered orally (e.g., by gavage) at a daily dose.
-
Efficacy Assessment:
Signaling Pathways and Mechanisms of Action
Pseurotin A: Targeting Multiple Pathways
Pseurotin A's diverse in vivo effects are linked to its ability to modulate multiple signaling pathways. In the context of cancer, it has been shown to inhibit the STAT3 signaling pathway , a critical mediator of cell proliferation, survival, and angiogenesis.[11][12][13][14][15] In prostate cancer, Pseurotin A has been identified as an inhibitor of the PCSK9-LDLR axis . By reducing PCSK9 levels, it prevents the degradation of the LDL receptor, leading to increased clearance of LDL cholesterol, which is implicated in cancer progression.[16][17][18][19][20][21]
This compound: A Potential Link to Cytokinesis
While in vivo data is lacking, in vitro studies have shown that this compound selectively inhibits a strain of Saccharomyces cerevisiae with a deletion of the HOF1 gene.[1][8][9][10][22] The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division. This suggests that this compound may exert its effects by interfering with cell cycle progression, a mechanism that could be relevant for cancer chemotherapy. Further research is needed to validate this hypothesis in vivo.
Experimental Workflow Overview
The general workflow for evaluating the in vivo efficacy of novel compounds like this compound and Pseurotin A follows a standardized preclinical research pipeline.
Conclusion and Future Directions
The available evidence strongly supports the in vivo therapeutic potential of Pseurotin A in multiple disease models, particularly in oncology and bone disorders. Its multifaceted mechanism of action, targeting key signaling pathways like STAT3 and PCSK9-LDLR, makes it an attractive candidate for further development.
In stark contrast, the in vivo efficacy of this compound remains a critical unknown. The lack of activity in the single reported in vivo screen should not be considered definitive, especially given its distinct in vitro profile targeting the cytokinesis-related protein Hof1. This unique in vitro activity warrants a dedicated in vivo research program to explore its potential, particularly in the context of cancer where targeting cell division is a validated therapeutic strategy. Future studies should focus on evaluating this compound in relevant cancer xenograft models to determine if its in vitro effects on cytokinesis translate to in vivo anti-tumor efficacy. A direct head-to-head comparison with Pseurotin A in these models would be invaluable for elucidating the structure-activity relationships that govern the in vivo therapeutic potential of the pseurotin class of natural products.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PCSK9 Axis-Targeting Pseurotin A as a Novel Prostate Cancer Recurrence Suppressor Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. mdpi.com [mdpi.com]
- 22. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
Validating the Molecular Target of 11-O-Methylpseurotin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methods used to validate the molecular target of 11-O-Methylpseurotin A, a fungal metabolite. The validation of this compound as a direct inhibitor of its putative target, the yeast protein Hof1, is primarily based on genetic screening. This guide will objectively compare this approach with alternative, more direct biophysical and biochemical methods, providing supporting experimental data and protocols to aid researchers in selecting the most appropriate target validation strategies.
Executive Summary
This compound has been identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in targeting cytokinesis.[1][2] The Hof1 protein is a key regulator of this process, involved in septin ring splitting and actomyosin (B1167339) ring constriction.[1][2] However, the validation of this compound as a direct inhibitor of Hof1 currently relies on genetic evidence from yeast halo assays rather than direct biochemical inhibition studies.[1][2] Direct binding to Hof1 has not yet been demonstrated.[1] This guide contrasts the genetic screening approach with robust, quantitative methods for target validation, offering a framework for the further investigation of this compound and other novel compounds.
Data Presentation: Comparison of Target Validation Methodologies
The selection of a target validation method is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired quantitative output. The following table provides a comparative overview of the genetic screening method used for this compound and alternative biophysical and biochemical assays.
| Feature | Genetic Screening (Yeast Halo Assay) | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Fluorescence Polarization (FP) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Measures the differential inhibition of a wild-type versus a mutant yeast strain to infer target pathway engagement.[1][2] | Ligand binding stabilizes the target protein against heat-induced denaturation, leading to a measurable thermal shift.[3][4][5][6] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when a ligand induces their proximity.[7][8][9] | Measures the change in polarization of fluorescent light from a labeled small molecule upon binding to a larger protein partner.[10][11][12][13] | Identifies and quantifies proteins that are stabilized or destabilized upon ligand binding, or directly detects the ligand-protein complex.[14][15][16][17] |
| Advantages | Simple, low-cost, and effective for initial screening to identify compounds with synthetic lethality.[1][2] | Label-free, can be performed in intact cells and tissues, reflecting a more physiological environment.[3][4][5] | Highly sensitive, allows for real-time monitoring of interactions in living cells.[7][8][9][18][19] | Homogeneous, high-throughput format, provides direct binding data.[10][11][12][20] | Unbiased, proteome-wide analysis possible, can identify off-target effects.[14][15][16][17][21] |
| Limitations | Indirect evidence of target engagement, does not confirm direct binding, prone to off-target effects.[1] | Requires a specific antibody for detection, not all proteins exhibit a clear thermal shift. | Requires genetic engineering of the target protein and donor/acceptor tags. | Requires a fluorescently labeled ligand (tracer), potential for interference from fluorescent compounds.[10][20] | Can be technically complex and require specialized instrumentation and expertise.[14][16][17] |
| Quantitative Output | Zone of inhibition diameter (qualitative or semi-quantitative). | Thermal shift (ΔTm), IC50 for target engagement. | BRET ratio, EC50 for interaction modulation. | Millipolarization (mP) units, Kd, Ki, IC50. | Fold change in protein abundance, identification of binding partners. |
Mandatory Visualization
Postulated Hof1 Signaling Pathway and Inhibition.
Yeast Halo Assay Workflow.
Direct Target Validation Workflow.
Experimental Protocols
Yeast Halo Assay for this compound
This protocol is adapted from the methodology used to identify the selective inhibition of the hof1Δ yeast strain.[1][2]
-
Yeast Strain Preparation: A lawn of the Saccharomyces cerevisiae wild-type and hof1Δ mutant strains are evenly spread onto solid growth medium (e.g., YPD agar (B569324) plates).
-
Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.
-
Incubation: The disc is placed onto the center of each yeast lawn. The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Analysis: The diameter of the zone of growth inhibition (halo) around the disc is measured for both the wild-type and mutant strains. A significantly larger halo for the hof1Δ strain compared to the wild-type indicates selective inhibition.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate target engagement in intact cells.[3][4][5][22]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the compound of interest at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation. Determine the protein concentration of the supernatant.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Detect the signal and quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).
Bioluminescence Resonance Energy Transfer (BRET)
This protocol outlines the general steps for a BRET assay to monitor protein-small molecule interaction in living cells.[7][8][9][19]
-
Vector Construction and Transfection: Construct expression vectors where the target protein is fused to a BRET donor (e.g., Renilla luciferase) and a known interacting partner or a tracer is fused to a BRET acceptor (e.g., YFP). Co-transfect the constructs into mammalian cells.
-
Cell Culture and Treatment: Plate the transfected cells in a microplate. Treat the cells with the compound of interest at various concentrations.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine). Measure the luminescence emission at two wavelengths corresponding to the donor and acceptor emission peaks using a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A change in the BRET ratio upon compound treatment indicates modulation of the protein-protein interaction.
Fluorescence Polarization (FP)
This protocol describes a competitive FP assay to determine the binding affinity of a compound.[10][11][12][13][20]
-
Reagent Preparation: Prepare a buffer solution that maintains the stability of the target protein. Prepare a stock solution of the purified target protein, a fluorescently labeled ligand (tracer) with known affinity for the target, and the unlabeled test compound (this compound).
-
Assay Setup: In a microplate, add the target protein and the tracer at fixed concentrations. Add serial dilutions of the test compound. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).
-
Incubation and Measurement: Incubate the plate at room temperature to reach binding equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in millipolarization (mP) against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC50, which can be converted to a binding affinity constant (Ki).
Mass Spectrometry (MS)-Based Target Validation
This protocol provides a general workflow for identifying the direct binding target of a small molecule using MS-based proteomics.[14][15][16][17][21]
-
Affinity Purification (for labeled compounds): Immobilize a derivatized version of the small molecule onto beads. Incubate the beads with cell lysate to capture interacting proteins. Elute the bound proteins.
-
Protein Digestion: Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the compound. The protein with the highest abundance and specificity is a strong candidate for the direct molecular target. For label-free approaches like thermal proteome profiling (TPP), the analysis involves identifying proteins with altered thermal stability across the proteome upon compound treatment.
Conclusion
The identification of this compound as a selective inhibitor of a hof1Δ yeast strain is a valuable starting point for elucidating its mechanism of action. However, the reliance on genetic screening provides indirect evidence of its molecular target. To definitively validate the direct interaction with Hof1 or identify its true molecular target, the adoption of more direct and quantitative biophysical and biochemical methods is essential. Techniques such as CETSA, BRET, FP, and mass spectrometry-based proteomics offer robust platforms for confirming target engagement, determining binding affinities, and understanding the compound's specificity within a cellular context. This guide provides the necessary comparative information and experimental frameworks to empower researchers to advance the validation of this compound and other promising small molecules in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. news-medical.net [news-medical.net]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 9. Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. longdom.org [longdom.org]
- 18. revvity.com [revvity.com]
- 19. nuvucameras.com [nuvucameras.com]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
A Tale of Two Mechanisms: 11-O-Methylpseurotin A and Classical Chitin Synthase Inhibitors
For Immediate Release
In the landscape of antifungal drug development, the inhibition of chitin (B13524) synthesis remains a cornerstone strategy. Chitin, an essential structural component of the fungal cell wall, is an attractive target due to its absence in mammals. While classical inhibitors directly target the enzymatic activity of chitin synthages, emerging compounds like 11-O-Methylpseurotin A present a more nuanced mechanism, offering new avenues for therapeutic intervention. This guide provides a detailed comparison of the mechanisms of action, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Divergent Paths to Chitin Disruption
Classical chitin synthase inhibitors, such as the well-characterized nikkomycins and polyoxins, function as competitive inhibitors of chitin synthase enzymes. These molecules are structural analogs of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and directly compete for binding at the enzyme's active site. This direct enzymatic inhibition halts the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall and ultimately, fungal cell death.
In contrast, this compound appears to employ an indirect mechanism. Current research indicates that it selectively inhibits a Hof1 deletion strain in Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division. It plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the primary septum, a process intrinsically linked to localized chitin synthesis. By targeting Hof1, this compound disrupts the proper regulation and localization of chitin synthesis during cell division, rather than inhibiting the chitin synthase enzyme itself.
Interestingly, the parent compound, Pseurotin (B1257602) A, has been identified as a competitive inhibitor of chitin synthase, suggesting that modifications to the pseurotin scaffold can significantly alter the mechanism of action.
Quantitative Comparison of Inhibitory Activity
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the available IC50 values for Pseurotin A and other well-established chitin synthase inhibitors against various fungal chitin synthases. A direct enzymatic IC50 value for this compound is not available in the literature, reflecting its different primary target.
| Compound | Target Enzyme/Organism | IC50 Value | Mechanism of Action |
| Pseurotin A | Aspergillus fumigatus (solubilized chitin synthase) | 81 µM[1] | Competitive Inhibition |
| 8-O-Demethylpseurotin A | Aspergillus fumigatus (solubilized chitin synthase) | 192 µM[1] | Competitive Inhibition |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM[1] | Competitive Inhibition |
| Candida albicans Chs2 | 0.8 µM[1] | Competitive Inhibition | |
| Candida albicans Chs3 | 13 µM[1] | Competitive Inhibition | |
| Polyoxin B | Sclerotiorum sclerotiorum (crude chitin synthase extract) | 0.19 mM | Competitive Inhibition |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and points of inhibition for this compound and classical chitin synthase inhibitors.
Mechanism of Classical Chitin Synthase Inhibitors.
Mechanism of this compound.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol outlines a non-radioactive method for determining the IC50 value of a compound against chitin synthase.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, or Aspergillus fumigatus)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge
-
UDP-N-acetylglucosamine (UDP-GlcNAc) solution
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to the mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.
-
Centrifuge the lysate at a high speed (e.g., 20,000 x g) to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound.
-
In a WGA-coated 96-well plate, add the enzyme extract, the test compound at various concentrations, and the substrate (UDP-GlcNAc). Include a control with no inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP to each well and incubate to allow binding to the synthesized chitin.
-
Wash the plate to remove unbound WGA-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Analysis of Fungal Cell Wall Chitin
This protocol describes a method for quantifying the total chitin content in fungal cells.[2][3][4]
Materials:
-
Fungal cell culture
-
6 M HCl
-
Sodium nitrite (B80452)
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)
-
FeCl3 solution
-
Glucosamine (B1671600) standard solutions
-
Spectrophotometer
Procedure:
-
Cell Wall Preparation:
-
Harvest fungal cells by centrifugation.
-
Wash the cells with distilled water.
-
Lyophilize the cell pellet to obtain a dry weight.
-
-
Acid Hydrolysis:
-
Resuspend a known weight of lyophilized cells in 6 M HCl.
-
Hydrolyze the cell walls by heating at a high temperature (e.g., 100°C) for several hours (e.g., 4-6 hours) to break down the chitin into its glucosamine monomers.
-
Neutralize the hydrolysate with a strong base (e.g., NaOH).
-
-
Colorimetric Assay:
-
To a sample of the neutralized hydrolysate, add sodium nitrite and incubate to deacetylate the glucosamine.
-
Add ammonium sulfamate to remove excess nitrite.
-
Add MBTH and heat to develop a color reaction.
-
Add FeCl3 solution to stabilize the color.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glucosamine.
-
Determine the glucosamine concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the chitin content as a percentage of the initial dry cell weight.
-
Conclusion
The distinct mechanisms of this compound and classical chitin synthase inhibitors highlight the evolving strategies in the development of antifungal agents. While direct enzyme inhibition has proven effective, targeting regulatory pathways, as exemplified by this compound's interaction with the Hof1 protein, opens up new possibilities for disrupting fungal cell wall synthesis. Further research into these alternative mechanisms will be crucial for overcoming the challenges of drug resistance and for developing novel, more effective antifungal therapies. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of these and other novel antifungal compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Activity of 11-O-Methylpseurotin A and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited availability of in vivo data for this compound, this guide leverages the more extensive research on its parent compounds to offer insights into its potential therapeutic applications.
Executive Summary
This compound is a fungal metabolite whose in vivo activity is largely uncharacterized. Preliminary studies in a larval zebrafish model showed it to be inactive in preventing pentylenetetrazole (PTZ)-induced seizures[1]. Its primary reported biological activity is the selective in vitro inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation[1].
In contrast, its analogs, Pseurotin A and Pseurotin D, have demonstrated significant in vivo efficacy in various animal models, exhibiting anti-inflammatory, anti-cancer, and anti-osteoporotic properties. This guide will delve into the experimental data supporting these findings, providing a framework for future in vivo studies of this compound.
Comparative In Vivo Efficacy
The following table summarizes the in vivo activities of this compound and its key analogs.
| Compound | Animal Model | Condition | Key Findings |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity[1]. |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts[1]. |
| Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect[1]. | |
| Xenograft Nude Mouse | Metastatic Castration-Resistant Prostate Cancer | A daily oral dose of 10 mg/kg significantly suppressed tumor locoregional and distant recurrences. | |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and the production of pro-inflammatory cytokines[1]. |
Detailed Experimental Protocols and Findings
Pseurotin A in Osteoporosis
Experimental Model: Ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis, mimicking estrogen deficiency-induced bone loss.
Protocol:
-
Female mice undergo either a sham operation or ovariectomy.
-
Following a recovery period, mice are treated with Pseurotin A or a vehicle control for six weeks[2][3].
-
At the end of the treatment period, femurs are collected for analysis.
-
Bone microarchitecture is assessed using micro-computed tomography (µCT), and cellular activity is evaluated through histomorphometry[2][3].
Key Findings:
-
Pseurotin A effectively prevented the bone loss induced by ovariectomy[2][3].
-
Treatment with Pseurotin A led to a significant reduction in the number of osteoclasts, the cells responsible for bone resorption[2].
-
The protective effect of Pseurotin A is attributed to its ability to suppress reactive oxygen species (ROS), which are known to promote osteoclast formation[2][3].
Pseurotin A in Hepatocellular Carcinoma
Experimental Model: A chemically-induced model of hepatocellular carcinoma in rats using diethylnitrosamine (DEN) and carbon tetrachloride (CCl4) is employed to mimic human liver cancer development.
Protocol:
-
Hepatocellular carcinoma is induced in rats through the administration of DEN and CCl4.
-
Animals are then treated with Pseurotin A or a vehicle control.
-
The efficacy of the treatment is evaluated by monitoring tumor growth, survival rates, and relevant biochemical markers.
Key Findings:
-
Pseurotin A demonstrated a significant anti-hepatocarcinogenic effect in this model[1]. Further details on the specific dosage and quantitative outcomes are areas for further investigation.
Pseurotin A in Prostate Cancer
Experimental Model: A xenograft model using human metastatic castration-resistant prostate cancer (mCRPC) cells (CWR-R1ca-Luc) implanted in nude mice.
Protocol:
-
Male athymic nude mice are fed a high-fat diet.
-
CWR-R1ca-Luc cells are injected into the suprascapular region.
-
One week prior to the surgical resection of the primary tumor, daily oral gavage of 10 mg/kg Pseurotin A is initiated and continued for eight weeks post-surgery.
-
Tumor recurrence and metastasis are monitored.
Key Findings:
-
Daily oral administration of 10 mg/kg Pseurotin A significantly suppressed both locoregional and distant tumor recurrences.
Pseurotin D in Inflammation
Experimental Model: Ovalbumin-induced footpad edema in mice is a common model to assess in vivo anti-inflammatory activity.
Protocol:
-
Mice are sensitized with an injection of ovalbumin.
-
After a sensitization period, the mice are challenged with an intraplantar injection of ovalbumin to induce paw edema.
-
Pseurotin D is administered to assess its effect on reducing the inflammatory response.
-
Paw volume is measured at various time points, and pro-inflammatory cytokine levels in the paw tissue are analyzed.
Key Findings:
-
Pseurotin D significantly decreased paw swelling[1].
-
The compound also reduced the production of pro-inflammatory cytokines at the site of inflammation[1].
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothesized signaling pathway for Pseurotin A in preventing osteoporosis.
Caption: A generalized workflow for in vivo efficacy studies of pseurotin compounds.
Conclusion and Future Directions
While direct in vivo data for this compound is scarce, the demonstrated efficacy of its analogs, Pseurotin A and Pseurotin D, in preclinical models of cancer, inflammation, and osteoporosis suggests that this class of compounds holds significant therapeutic potential. The primary in vitro activity of this compound against a yeast strain with a deletion in a cell cycle regulatory gene points towards a potential mechanism of action that could be explored in cancer models.
Future research should focus on evaluating the in vivo efficacy of this compound in animal models relevant to its in vitro activity, such as xenograft models of cancer. The detailed protocols provided for Pseurotin A and D can serve as a valuable foundation for designing these future investigations. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will also be crucial in determining its potential as a therapeutic agent.
References
A Comparative Analysis of 11-O-Methylpseurotin A and Pseurotin D: Unveiling Therapeutic Potential
For Immediate Release
This guide presents a detailed comparative analysis of two fungal secondary metabolites, 11-O-Methylpseurotin A and Pseurotin (B1257602) D. Both compounds belong to the pseurotin family, characterized by a unique spirocyclic γ-lactam core. While structurally related, emerging research indicates distinct biological activities and mechanisms of action, suggesting different potential therapeutic applications. This report is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of current experimental data, methodologies, and implicated signaling pathways.
Introduction to the Compounds
This compound and Pseurotin D are natural products produced by various fungi, including species of Aspergillus.[1][2] Their shared heterocyclic scaffold has attracted interest for chemical synthesis and biological evaluation.[3][4] While Pseurotin D has been investigated for its immunomodulatory and anti-cancer properties, this compound remains less characterized, with its primary reported activity being highly specific to a yeast model.[5][6] This guide aims to juxtapose the known attributes of these two molecules to inform future research directions.
Comparative Biological Activity and Mechanism of Action
This compound:
The most distinct reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[7][] The Hof1 protein is a key regulator of cytokinesis, involved in the assembly and contraction of the actomyosin (B1167339) ring during cell division.[9] This specific activity suggests a potential mechanism of action related to cell cycle control, although this has not been extensively explored in mammalian cells.[9] In contrast to other pseurotins, an in vivo screening using a larval zebrafish model found this compound to be inactive in preventing pentylenetetrazole-induced seizures.[5]
Pseurotin D:
Pseurotin D has demonstrated a broader range of biological effects, primarily centered on immunomodulation and anti-cancer activity.[6][10] Studies have shown that Pseurotin D can significantly inhibit the activation of human T cells (both CD4+ and CD8+), reducing the expression of activation markers and the production of the pro-inflammatory cytokine TNF-α.[6][11] Furthermore, it has been shown to induce apoptosis in human lymphoid leukemia cells and arrest them in the G2/M phase of the cell cycle.[10] In vivo, Pseurotin D has shown anti-inflammatory effects by decreasing paw swelling in a mouse model of ovalbumin-induced footpad edema.[5][12] The pseurotin family, in general, has also been noted for anti-angiogenic properties.[2][6]
The primary mechanism of action for Pseurotin D's immunomodulatory effects appears to be the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, it has been observed to inhibit the phosphorylation of STAT3 and STAT5 in T cells and STAT3, STAT5, and STAT6 in B-cells.[6][11][13] In leukemia cells, its pro-apoptotic effect is linked to the disruption of the mitochondrial respiratory chain and an increase in reactive oxygen species (ROS), ultimately triggering the caspase pathway.[10]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and Pseurotin D. It is important to note the limited publicly available quantitative data for this compound's activity in mammalian systems.
Table 1: In Vitro Cytotoxicity and Bioactivity
| Compound | Cell Line / Organism | Assay | Result (IC50 / Concentration) | Reference |
| This compound | Saccharomyces cerevisiae (hof1Δ strain) | Selective Inhibition | Selectively inhibits growth | [7][] |
| Pseurotin D | MEC-1 (Human Lymphoid Leukemia) | Proliferation Inhibition | Significant inhibition at 1–75 µM | [10] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM (IC50) | [14] |
| Pseurotin D | Human CD4+ T Cells | CD25 Expression Inhibition | Significant decrease at 5 and 10 µM | [6] |
| Pseurotin D | Human CD8+ T Cells | CD25 Expression Inhibition | Significant decrease at 1, 5, and 10 µM | [6] |
| Pseurotin D | Human CD4+ and CD8+ T Cells | TNF-α Production Inhibition | Significant decrease at 5 and 10 µM | [2][6] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Condition | Key Findings | Reference |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive | [5] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and pro-inflammatory cytokine production | [5][13] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for the evaluation of pseurotins.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[10][15]
-
Materials:
-
Cell line of interest (e.g., MEC-1, MCF-7)
-
Complete culture medium
-
This compound or Pseurotin D, dissolved in DMSO to create a stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used for dilutions) and untreated cells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control. Calculate IC50 values using non-linear regression analysis.
-
Protocol 2: T-Cell Activation and Cytokine Production Assay
This protocol is designed to evaluate the immunomodulatory effects of the compounds on primary T lymphocytes.[6]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Pseurotin D
-
T-cell activators: Anti-CD3 antibody (1 µg/mL) and Anti-CD28 antibody (0.01 µg/mL)
-
Flow cytometry antibodies (e.g., anti-CD25, anti-CD69)
-
ELISA kit for TNF-α
-
24-well plates
-
-
Procedure:
-
Cell Preparation: Isolate T cells from healthy donor blood. Resuspend cells in complete RPMI medium.
-
Compound Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of Pseurotin D (e.g., 1, 5, 10 µM) or vehicle control for 30 minutes.[6]
-
Activation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.
-
Incubation: Incubate the plate for a specified period (e.g., 5 days for activation marker expression).[6]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using an ELISA kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against activation markers (CD25, CD69). Analyze the expression levels using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells expressing activation markers and the concentration of TNF-α in the supernatant. Compare the results from treated groups to the activated, untreated control.
-
Protocol 3: STAT Phosphorylation Analysis (Western Blot)
This protocol is used to determine if the compounds inhibit the STAT signaling pathway by assessing the phosphorylation status of STAT proteins.[6]
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-STAT3).
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.
-
Conclusion and Future Directions
The comparative analysis of this compound and Pseurotin D reveals two related compounds with divergent, currently understood biological profiles. Pseurotin D is an immunomodulatory and pro-apoptotic agent with a relatively well-defined mechanism involving the inhibition of the STAT signaling pathway and induction of mitochondrial ROS.[6][10][11] In contrast, this compound's activity is, at present, more enigmatic in a therapeutic context, with a specific inhibitory profile in yeast suggesting a potential role in targeting cell division.[5][9]
The lack of extensive data on this compound in mammalian systems presents a clear research gap. Future studies should focus on evaluating its cytotoxic and immunomodulatory effects in parallel with Pseurotin D and other pseurotin analogs. Given its known effect on cytokinesis in yeast, investigating its impact on the cell cycle of cancer cells could be a fruitful avenue. Elucidating the precise molecular targets of both compounds in mammalian cells will be critical for advancing their potential as therapeutic leads. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers undertaking these future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of furocoumarin derivatives on melanin synthesis in murine B16 cells for the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pseurotin D Inhibits the Activation of Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling 11-O-Methylpseurotin A's Selectivity for the hof1Δ Yeast Strain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 11-O-Methylpseurotin A's effects on the hof1Δ yeast strain against the wild-type phenotype. It includes supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound, a fungal metabolite, has been identified as a selective inhibitor of Saccharomyces cerevisiae strains lacking the HOF1 gene (hof1Δ).[1][2] Hof1 (Hops finger protein 1) is a crucial regulator of cytokinesis, the final stage of cell division in yeast.[1][3][4][5] Its absence leads to defects in this process, particularly at elevated temperatures.[3][4][5] The selective inhibition by this compound suggests that this compound targets a pathway that becomes essential for viability when Hof1 function is lost.[1][6] However, it is important to note that the validation of this compound as a direct Hof1 inhibitor is based on genetic screening assays rather than direct biochemical evidence.[1]
Comparative Analysis: this compound and the hof1Δ Phenotype
| Feature | This compound | Hof1 Deletion (hof1Δ) | Other Cytokinesis Inhibitors (Examples) |
| Primary Effect | Selective growth inhibition of the hof1Δ strain.[1][2] | Temperature-sensitive growth, defects in cytokinesis, and septum formation.[3][4][5] | General inhibition of cell division, often by targeting key components like the actin cytoskeleton or cell wall synthesis. |
| Presumed Mechanism of Action | Interferes with a pathway that is synthetically lethal with the deletion of HOF1. The direct molecular target is not yet identified.[1][6] | Loss of Hof1 function leads to defects in septin ring splitting and asymmetric actomyosin (B1167339) ring constriction.[3][4] | Varies depending on the compound. For example, Latrunculin A disrupts the actin cytoskeleton, while Echinocandins inhibit β-(1,3)-glucan synthase, a key enzyme in cell wall biosynthesis.[7] |
| Validation Method | Primarily identified through yeast halo assays, a genetic screening method.[1] | Characterized through genetic deletion and subsequent phenotypic analysis.[8] | Typically identified through broad antifungal screening and subsequent mechanism-of-action studies. |
| Potential Research Applications | Chemical probe to study synthetic lethal interactions with HOF1 and to identify redundant pathways in cytokinesis. | A model system to study the genetic and molecular mechanisms of cytokinesis and to screen for compounds that rescue or exacerbate the mutant phenotype. | Tools to dissect the roles of specific proteins and processes in cell division and as potential antifungal drug leads. |
Experimental Protocols
The primary method used to identify the selective inhibition of the hof1Δ strain by this compound is the yeast halo assay.
Yeast Halo Assay Protocol
This assay is a powerful and straightforward method for identifying compounds that exhibit selective growth inhibition against a specific yeast mutant strain compared to a wild-type control.
Materials:
-
Yeast strains: hof1Δ mutant and corresponding wild-type (WT) strain
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
Sterile filter paper discs (6 mm diameter)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile forceps
-
Incubator (30°C)
Procedure:
-
Yeast Strain Preparation:
-
Grow overnight liquid cultures of the hof1Δ and WT yeast strains in YPD broth at 30°C with shaking.
-
Dilute the overnight cultures to an OD600 of 0.1 in fresh YPD broth and grow for 3-4 hours to reach the mid-logarithmic phase.
-
-
Plating the Yeast Lawn:
-
Spread 100-200 µL of the mid-log phase culture of either the hof1Δ or WT strain evenly onto the surface of a YPD agar plate to create a uniform lawn of yeast.
-
Allow the plates to dry for approximately 15-20 minutes in a sterile environment.
-
-
Compound Application:
-
Using sterile forceps, place a sterile filter paper disc onto the center of the yeast lawn.
-
Carefully pipette a known amount (e.g., 5-10 µL) of the this compound stock solution onto the filter disc.
-
As a control, apply the same volume of the solvent to a separate disc on a similarly prepared plate.
-
-
Incubation:
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Observation and Data Collection:
-
After incubation, observe the plates for the formation of a clear zone around the filter disc, known as the "halo" or zone of inhibition, where yeast growth has been prevented.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Compare the diameter of the halo on the hof1Δ plate to that on the WT plate. A significantly larger halo on the hof1Δ plate indicates selective inhibition.
-
Visualizing the Molecular Context and Experimental Design
To better understand the biological context of Hof1 function and the experimental approach to identifying its selective inhibitors, the following diagrams are provided.
References
- 1. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 11-O-Methylpseurotin A Cross-Reactivity
A Guide for Researchers in Drug Discovery and Development
Introduction
11-O-Methylpseurotin A is a fungal metabolite that has garnered interest for its selective activity against Hof1-deficient strains of Saccharomyces cerevisiae.[1][2] Hof1 is a crucial protein in the regulation of mitosis and cytokinesis, suggesting a potential role for this compound in cell cycle control.[2][3] As with any potential therapeutic agent, understanding its selectivity and potential for off-target effects is paramount. This guide provides a comparative overview of the known primary activity of this compound and explores potential cross-reactivity with other signaling pathways, drawing comparisons with closely related pseurotin (B1257602) analogs for which more extensive data is available.
Primary Activity of this compound
The most well-documented biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is an F-BAR protein that plays a critical role in coordinating actomyosin (B1167339) ring constriction with septum formation during cytokinesis. Its function is regulated by phosphorylation by multiple mitotic kinases, including Cdk1, the polo-like kinase Cdc5, and the MEN kinase complex Dbf2–Mob1.
Hypothesized Primary Signaling Pathway in Yeast
Figure 1. Hypothesized interaction of this compound with the Hof1-mediated cytokinesis pathway in S. cerevisiae.
Potential Cross-Reactivity with Mammalian Pathways
Direct experimental data on the cross-reactivity of this compound is currently limited. However, insights can be gleaned from the known off-target effects of its structural analogs, Pseurotin A and Pseurotin D, and by considering the mammalian homologs of its primary yeast target.
Comparison with Pseurotin A and D
Pseurotin A and D have been shown to modulate key signaling pathways in mammalian cells, particularly those involved in immune responses and cancer progression.
| Compound | Primary Target (Yeast) | Known Cross-Reactivity (Mammalian) | Reference |
| This compound | Hof1 | Not experimentally determined | [1] |
| Pseurotin A | Not specified (Chitin synthase inhibitor) | STAT pathway, IgE production | [4] |
| Pseurotin D | Not specified | STAT pathway, MAPK pathway | [5] |
Table 1. Comparison of Known Activities of Pseurotin Analogs
STAT Signaling Pathway
Studies have demonstrated that Pseurotin A and D can inhibit the Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling, cell proliferation, and immune responses. Pseurotin D, for instance, has been shown to inhibit the phosphorylation of STAT3 and STAT5 in human T-cells.[5] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on the STAT pathway.
Figure 2. Potential inhibition of the JAK/STAT pathway by pseurotins.
Mammalian Homolog of Hof1
The mammalian homolog of the yeast Hof1 protein is Proline-Serine-Threonine Phosphatase Interacting Protein 1 (PSTPIP1). PSTPIP1 is involved in cytoskeleton regulation, and mutations in the PSTPIP1 gene are associated with autoinflammatory diseases. This connection suggests a potential, though uninvestigated, link between this compound and pathways regulating the mammalian cytoskeleton and immune system.
Experimental Protocols for Cross-Reactivity Screening
To ascertain the cross-reactivity profile of this compound, a series of in vitro assays are recommended.
Kinase Profiling Assay
A broad-spectrum kinase profiling assay is essential to identify potential off-target kinase inhibition.
Experimental Workflow
Figure 3. General workflow for an in vitro kinase profiling assay.
Methodology
-
Kinase Panel: A diverse panel of recombinant human kinases is utilized.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase is incubated with its specific substrate, ATP, and the test compound.
-
Activity Measurement: Kinase activity is determined by measuring the amount of ADP produced, often using a luminescence-based assay such as ADP-Glo™.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and IC50 values are determined to quantify potency against off-target kinases.
STAT Phosphorylation Assay (Western Blot)
This protocol is adapted from studies on Pseurotin D.[5]
-
Cell Culture and Treatment: Human cell lines (e.g., Jurkat T-cells) are cultured and then stimulated with an appropriate cytokine (e.g., IL-2) in the presence of varying concentrations of this compound.
-
Cell Lysis: After incubation, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities for p-STAT3 are normalized to total STAT3 to determine the effect of the compound on STAT phosphorylation.
Conclusion and Future Directions
While this compound shows specific activity in a yeast model system, its cross-reactivity profile in mammalian cells remains uncharacterized. Based on the activities of its close analogs, Pseurotin A and D, there is a reasonable hypothesis that this compound may interact with the STAT signaling pathway. The mammalian homolog of its primary yeast target, PSTPIP1, also suggests potential interactions with cytoskeletal and immune-related pathways.
To move forward with the development of this compound as a potential therapeutic agent, it is imperative to conduct comprehensive off-target screening. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of its selectivity will be critical in assessing its therapeutic potential and safety profile.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 11-O-Methylpseurotin A and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to a lack of extensive publicly available research on the structure-activity relationship (SAR) of a broad series of this compound analogs, this guide focuses on the known biological activities of the parent compound and compares them with those of Pseurotin A and D, for which more data is available.
Introduction to this compound
This compound is a fungal metabolite that has garnered interest for its specific biological activity. It is a derivative of Pseurotin A, a member of the pseurotin family of natural products known for their diverse biological properties. The primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2] The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may act on pathways related to cell cycle control.[1]
Comparative Biological Activity
While SAR data for a series of this compound analogs is scarce, a comparison of its activity with Pseurotin A and Pseurotin D provides initial insights.
| Compound | Target/Assay | Organism/Model | Observed Activity | Reference |
| This compound | hof1Δ mutant strain | Saccharomyces cerevisiae | Selective inhibition of growth | [1][2] |
| Antiseizure activity | Larval Zebrafish (PTZ-induced) | Inactive | [2] | |
| Pseurotin A | Osteoclast formation | Ovariectomized Mouse | Prevented bone loss and reduced osteoclast number | [2] |
| Hepatocellular Carcinoma | Rat | Exerted an anti-hepatocarcinogenic effect | [2] | |
| Pseurotin D | Inflammation | Mouse (Ovalbumin-induced footpad edema) | Decreased paw swelling and pro-inflammatory cytokine production | [2] |
Experimental Protocols
Yeast Halo Assay for Selective Inhibition
This assay is a common method to screen for compounds that selectively inhibit the growth of a specific yeast mutant strain compared to the wild type.
-
Yeast Strain Preparation: Lawns of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are separately prepared and evenly spread onto solid growth medium (e.g., YPD agar (B569324) plates).
-
Compound Application: A small, sterile filter paper disc is placed in the center of each plate. A solution of this compound is then applied to the disc.
-
Incubation: The plates are incubated at an appropriate temperature for yeast growth (e.g., 30°C) for 1-2 days.
-
Analysis: The plates are inspected for a "halo," or zone of growth inhibition, around the filter disc. Selective inhibition is observed if a halo is present on the plate with the hof1Δ mutant but is absent or significantly smaller on the wild-type plate.
Signaling Pathways and Mechanisms
The precise molecular target of this compound has not been definitively identified. Its selective effect on the hof1Δ strain suggests it may target a pathway that becomes essential for survival in the absence of Hof1. The Hof1 protein itself is involved in the regulation of the actomyosin (B1167339) ring and septum formation during cytokinesis.
In contrast, the broader biological activities of Pseurotin A and D have been linked to the modulation of other signaling pathways, such as the STAT (Signal Transducer and Activator of Transcription) pathway, which is critical in immune responses and cell growth.
Below are diagrams illustrating the experimental workflow for identifying selective inhibitors and the postulated mechanism of action.
Experimental workflow for the yeast halo assay.
Postulated signaling pathways for pseurotin analogs.
Conclusion
This compound demonstrates a specific in vitro activity against a yeast strain deficient in the Hof1 protein, pointing towards a potential role in targeting cell division processes. However, its in vivo efficacy and broader therapeutic potential remain largely unexplored. In contrast, related analogs Pseurotin A and D have shown promising in vivo activities in models of inflammation and cancer, likely through different mechanisms of action. The development and publication of structure-activity relationship studies for a series of this compound analogs are crucial next steps to systematically explore the chemical space around this scaffold and to identify key structural features required for potent and selective biological activity. Such studies would be invaluable for the future design of more effective and specific therapeutic agents.
References
A Head-to-Head Comparison of 11-O-Methylpseurotin A and Other Fungal Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 11-O-Methylpseurotin A and other notable fungal metabolites. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug discovery efforts.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, holding significant promise for the development of new therapeutic agents.[1] Among these, the pseurotin (B1257602) family of compounds, characterized by a unique spirocyclic γ-lactam core, has garnered considerable interest. This guide focuses on this compound, a derivative of Pseurotin A, and compares its known biological profile with that of its parent compound and other relevant fungal metabolites exhibiting anticancer, anti-inflammatory, and antifungal properties. While extensive data is available for many fungal metabolites, research on this compound is still in its nascent stages, with a specific and intriguing reported activity.
Comparative Analysis of Biological Activity
This compound: A Selective Inhibitor of a Yeast Cytokinesis-Related Mutant
The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2] Hof1 is a key protein involved in the regulation of mitosis and cytokinesis, suggesting that this compound's mechanism of action may be related to cell cycle control.[3] However, comprehensive data on its broad-spectrum antifungal or anticancer activities, such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50), are not yet widely available in peer-reviewed literature.[4] In a larval zebrafish model used to assess antiseizure activity, this compound was found to be inactive.[3]
Pseurotin A and Pseurotin D: Broader Bioactivities
In contrast, other members of the pseurotin family, such as Pseurotin A and Pseurotin D, have demonstrated a wider range of biological effects, including anti-inflammatory, anticancer, and antifungal activities.[3][5]
-
Anti-inflammatory Activity: Pseurotin A and D have been shown to inhibit the proliferation of macrophages and reduce the production of pro-inflammatory mediators. This effect is attributed to their ability to modulate key signaling pathways, particularly the Signal Transducer and Activator of Transcription (STAT) pathway.[3]
-
Anticancer Activity: Pseurotin A has exhibited anti-hepatocarcinogenic effects and has been shown to suppress breast cancer progression.[3] Pseurotin D has also demonstrated cytotoxic effects against cancer cell lines.[3]
-
Antifungal Activity: Pseurotin A has been reported to inhibit chitin (B13524) synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall.[4] However, reports on its direct antifungal efficacy have been conflicting.[4]
Data Presentation: Quantitative Comparison of Fungal Metabolites
The following tables summarize the available quantitative data for various fungal metabolites, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Selected Fungal Metabolites (IC50 values in µM)
| Fungal Metabolite | Cancer Cell Line | IC50 (µM) | Reference |
| Pseurotin A | HepG2 (Liver) | 1.20 (PCSK9 secretion inhibition) | [6] |
| HCT116 (Colon) | 4.5 - 72.0 | [3] | |
| Pseurotin D | MCF-7 (Breast) | 15.6 | [3] |
| Gliotoxin | HCT116, AGS, A549, MCF-7 | Potent (qualitative) | [7] |
| Cordycepin | Various | Varies | [8] |
| Ganoderic Acid | Various | Varies | [8] |
Table 2: Anti-inflammatory Activity of Selected Fungal Metabolites
| Fungal Metabolite | Assay | Target/Cell Line | Effect | Reference |
| Pseurotin A & D | NO Production | RAW 264.7 Macrophages | Inhibition | [9] |
| IL-6 Production | RAW 264.7 Macrophages | Inhibition | [9] | |
| Pseurotin D | Paw Swelling | Mouse model of DTH | Decrease | [9] |
| Cordycepin | NO & PGE2 Production | Macrophages | Inhibition | [8] |
| TNF-α & IL-6 Expression | Macrophages | Reduction | [8] | |
| Ganoderic Acid | IL-6 & IL-8 Production | LPS-stimulated macrophages | Inhibition | [8] |
Table 3: Antifungal Activity of Selected Fungal Metabolites (MIC values in µg/mL)
| Fungal Metabolite | Fungal Species | MIC (µg/mL) | Reference |
| Pseurotin A | Bacillus cereus | 64 | [10] |
| Shigella shiga | 64 | [10] | |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | |
| Fluconazole | Candida albicans | 0.25 - 2.0 | |
| Griseofulvin | Dermatophytes | 0.14 - 2.5 |
Note: Data for Amphotericin B and Fluconazole are provided as common reference antifungal agents.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General experimental workflow for fungal metabolite discovery.
Caption: Pseurotin A/D inhibition of the JAK-STAT signaling pathway.
Caption: Postulated inhibition of Hof1-mediated cytokinesis by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method for determining the MIC of a fungal metabolite against a target fungus.
Materials:
-
Fungal isolate
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium
-
Spectrophotometer
-
Sterile saline (0.85%)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., to 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in RPMI-1640 medium directly in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of a fungal metabolite on cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 in response to treatment with a fungal metabolite.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time. In some experiments, subsequent stimulation with a cytokine (e.g., IL-6) may be necessary to induce STAT3 phosphorylation.
-
Cell Lysis: Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated STAT3. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
This compound presents an intriguing profile with its selective activity against a yeast strain deficient in the cytokinesis-regulating protein Hof1. This specific bioactivity warrants further investigation to elucidate its precise molecular target and explore its potential as a chemical probe for studying cell division. While direct comparative data on its anticancer and antifungal efficacy is currently limited, the established bioactivities of its analogs, Pseurotin A and D, highlight the therapeutic potential of the pseurotin chemical scaffold. The provided protocols and data for other fungal metabolites offer a valuable resource for researchers aiming to further characterize this compound and other novel fungal compounds in the quest for new drug leads. Future studies should focus on broad-spectrum screening of this compound to fully understand its therapeutic potential in comparison to other well-characterized fungal metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Spot Assay for Yeast [bio-protocol.org]
- 3. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. works.swarthmore.edu [works.swarthmore.edu]
- 8. benchchem.com [benchchem.com]
- 9. Yeast growth inhibition assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 11-O-Methylpseurotin A, a bioactive fungal metabolite. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, thereby minimizing personnel risk and environmental impact. Adherence to these protocols is critical, given the compound's potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal steps must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
Quantitative Data Summary
For safe and effective handling, key stability and physical property data for this compound are summarized below. These parameters are crucial for preventing accidental degradation during experimentation and for informing disposal strategies.
| Parameter | Value / Information | Source / Notes |
| Molecular Formula | C₂₃H₂₇NO₈ | [2] |
| Molecular Weight | 445.46 g/mol | [2] |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [] |
| Storage Temperature | Solid: -20°C; DMSO Stock Solutions: -80°C | [4] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Aqueous Stability | Susceptible to hydrolysis under acidic or alkaline conditions (pH < 6.5 or > 7.5). | [4] |
| Oxidative Stability | Moieties may be sensitive to oxidation. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound requires a multi-step approach involving collection, chemical inactivation to mitigate biological activity and aquatic toxicity, and final disposal through an approved hazardous waste management service.
Experimental Protocol: Chemical Inactivation
Given the compound's susceptibility to hydrolysis and oxidation, chemical degradation is a recommended step to reduce its hazard profile prior to final disposal[1][4]. The following protocol outlines a method for chemical inactivation.
Materials:
-
Waste this compound (solid or in organic solvent like DMSO)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach, ~5-6%)
-
Appropriate hazardous waste container
-
pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Preparation: Conduct all operations in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If treating a concentrated stock solution (e.g., in DMSO), dilute it carefully with a compatible solvent (e.g., ethanol) to reduce the concentration and ensure a controlled reaction.
-
Hydrolysis (Base-Catalyzed):
-
To the diluted waste solution, slowly add 1 M sodium hydroxide (NaOH) solution while stirring.
-
Monitor the pH of the solution, aiming for a final pH of ≥ 12.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to facilitate the hydrolysis of the γ-lactam ring and other susceptible moieties[4].
-
-
Oxidation:
-
After the hydrolysis period, slowly add sodium hypochlorite (NaOCl) solution to the basic mixture. Add a volume of bleach approximately double that of the estimated volume of the original compound solution.
-
Continue stirring for an additional 24 hours to promote oxidative degradation of the molecule[4].
-
-
Neutralization and Collection:
-
After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid, 1 M).
-
Transfer the final, treated solution into a properly labeled hazardous waste container.
-
Waste Segregation and Final Disposal
-
Designated Waste Container: All waste streams containing this compound, including the chemically inactivated solution, contaminated labware (pipette tips, tubes, gloves), and spill cleanup materials, must be collected in a dedicated, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (inactivated)" along with any other components of the mixture (e.g., DMSO, ethanol, bleach). The accumulation start date must also be clearly visible.
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container at an approved waste disposal plant[1]. Do not pour any solutions containing this compound, treated or untreated, down the drain.
Visualized Workflows
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 11-O-Methylpseurotin A. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research involving this potent fungal metabolite.
Hazard Identification and Immediate Precautions
This compound is a bioactive fungal metabolite. While comprehensive toxicological data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its biological activity, it should be handled with care to avoid inhalation, ingestion, and direct skin or eye contact.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life.[1]
-
Unknown Hazards: As a relatively novel compound, full toxicological properties have not been elucidated. Handle with caution.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid (powder) and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides protection against incidental contact. Since this compound is often dissolved in DMSO, which can facilitate skin absorption, appropriate glove selection is critical. Nitrile gloves are recommended for handling DMSO. |
| Eye Protection | Safety goggles with side-shields or a face shield. | Prevents splashes of solutions or accidental contact of the powder with the eyes. |
| Body Protection | A solid-front lab coat with tight-fitting cuffs. | Protects skin from accidental spills. |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved N100 respirator is necessary. | Minimizes the risk of inhaling the powdered compound. |
Always work within a certified chemical fume hood or a biological safety cabinet when handling the solid form of this compound to minimize inhalation exposure.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for safety and experimental reproducibility.
Caption: Workflow for handling this compound.
Storage Conditions
Proper storage is critical to maintain the chemical integrity of the compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Use aliquots to minimize freeze-thaw cycles. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. Provide the Safety Data Sheet to emergency responders. |
Spill Management
A detailed spill response plan should be in place before handling the compound.
Caption: Spill response workflow for this compound.
Decontamination and Disposal Plan
Decontamination Protocol
For non-porous surfaces (e.g., glassware, stainless steel benches) contaminated with this compound:
-
Initial Wipe: Wearing appropriate PPE, absorb the spill with chemically inert absorbent pads.
-
Surface Cleaning: Clean the affected area with a detergent solution to remove visible residue.
-
Chemical Deactivation: Wipe the surface with a 10% bleach solution and allow a contact time of at least 10 minutes.
-
Neutralization (for metal surfaces): To prevent corrosion from bleach, wipe the surface with 70% ethanol (B145695) after the bleach contact time.
-
Final Rinse: Rinse the surface with distilled water.
-
Disposal: All cleaning materials must be disposed of as hazardous chemical waste.
Waste Disposal
All materials contaminated with this compound, including unused solutions, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes, plasticware) | Labeled, sealed hazardous waste bag or container. | Follow institutional guidelines for hazardous chemical waste pickup and disposal. |
| Liquid Waste (e.g., unused solutions, rinsates) | Labeled, sealed hazardous waste container compatible with the solvent (e.g., DMSO). | Do not dispose of down the drain. Follow institutional guidelines for hazardous chemical waste. |
| Sharps (e.g., contaminated needles, serological pipettes) | Puncture-resistant, labeled sharps container. | Dispose of as hazardous sharps waste according to institutional protocols. |
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
